Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14-13(5-4-8-19-14)16(15)22(24)25/h4-8H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLJWBADJZUQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672604 | |
| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-87-3 | |
| Record name | 1,1-Dimethylethyl 4-(5-nitro-6-quinolinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, this molecule serves as a crucial building block in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document will delve into its chemical properties, a probable synthetic route, its strategic importance in drug discovery, and the broader context of quinoline and piperazine scaffolds in modern pharmacology. The insights provided are grounded in established chemical principles and supported by relevant scientific literature, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of Intermediates in Drug Discovery
The journey of a drug from concept to clinic is a long and intricate process, heavily reliant on the efficient and reliable synthesis of complex organic molecules. Within this landscape, key intermediates—stable, well-characterized compounds that serve as precursors to the final API—are of paramount importance. This compound (Figure 1) embodies the strategic value of such an intermediate. Its structure combines two privileged pharmacophores: the quinoline ring system and the piperazine moiety. This pre-functionalized scaffold allows for the streamlined assembly of elaborate molecular architectures, particularly those targeting protein kinases, a class of enzymes deeply implicated in diseases such as cancer and inflammatory disorders.
The presence of a nitro group on the quinoline ring and a Boc-protected piperazine offers medicinal chemists a versatile handle for subsequent chemical modifications. The nitro group can be readily reduced to an amine, providing a nucleophilic center for coupling with other molecular fragments. Simultaneously, the Boc-protecting group on the piperazine can be selectively removed to enable further derivatization at that position. This inherent chemical orthogonality makes it a highly valuable component in multi-step synthetic campaigns.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is critical for its effective use in process development and scale-up. The key properties of this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 1133115-87-3 | [1][2] |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [1][2] |
| Molecular Weight | 358.39 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 88.81 Ų | [1][2] |
| logP (calculated) | 3.2001 | [1][2] |
| Hydrogen Bond Acceptors | 6 | [1][2] |
| Hydrogen Bond Donors | 0 | [1][2] |
| Rotatable Bonds | 2 | [1][2] |
The calculated logP suggests a moderate lipophilicity, which is often a desirable trait for intermediates that need to be soluble in common organic solvents used in synthesis. The TPSA is also in a range that is typical for drug-like molecules and their precursors.
Figure 2: Postulated synthetic workflow for this compound.
Step-by-Step Methodology (Hypothetical)
-
Reaction Setup: To a solution of 6-chloro-5-nitroquinoline in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Key Chemical Transformations in Subsequent Synthesis
The true utility of this intermediate lies in its potential for further elaboration into a final drug molecule. The two key functional handles, the nitro group and the Boc-protecting group, allow for a stepwise and controlled synthesis.
Figure 3: Logical flow of key chemical transformations utilizing the intermediate.
Application in the Synthesis of Kinase Inhibitors
The quinoline scaffold is a common feature in many kinase inhibitors. Its planar aromatic structure can participate in π-stacking interactions within the ATP-binding pocket of kinases, while the nitrogen atom can act as a hydrogen bond acceptor. The piperazine moiety often serves as a linker to a solvent-exposed region of the kinase, where it can be modified to improve solubility and pharmacokinetic properties.
While a specific drug synthesized from this compound is not explicitly identified in the public domain, its structure strongly suggests its use in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway or DNA-dependent protein kinase (DNA-PK). [1][3][4][5][6][7][8][9]These pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
Representative Synthetic Application (Hypothetical)
The following represents a plausible synthetic route to a hypothetical quinoline-based kinase inhibitor, demonstrating the utility of the title intermediate.
Figure 4: Hypothetical multi-step synthesis of a kinase inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research use only and is not for direct human use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-designed and strategically important intermediate for the synthesis of complex, biologically active molecules. Its chemical architecture, featuring orthogonal protecting groups and reactive sites, makes it an ideal starting material for the construction of quinoline-based kinase inhibitors. While its direct biological activity is not the focus, its role in facilitating the efficient synthesis of potential therapeutics underscores its significance in the field of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its likely application, offering a valuable resource for researchers in the pharmaceutical sciences.
References
- Ismaili, L., et al. (2016). DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. Journal of Medicinal Chemistry, 59(24), 11075-11093.
- Ma, X. D., et al. (2016).
- Ma, X. D., et al. (2016). Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS): The design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 108, 59-70.
- Abdel-Aziem, A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Molecules, 26(16), 4998.
- Gaponova, I., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10803.
- Ma, X. D., et al. (2017). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Journal of Medicinal Chemistry, 60(1), 285-299.
- Maira, S. M., et al. (2012). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 941-946.
- Patel, M. K., et al. (2011). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3277.
- Various Authors. (2020). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Current Organic Chemistry, 24(1), 2-23.
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"Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate" structure
An In-depth Technical Guide to tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate
Abstract
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, a robust and well-rationalized synthetic methodology based on palladium-catalyzed cross-coupling, and standard analytical techniques for its characterization. Furthermore, it explores the compound's potential applications as a key building block for pharmacologically active agents, drawing parallels with structurally similar intermediates used in the synthesis of approved therapeutics. This paper is intended for researchers, chemists, and professionals in the field of pharmaceutical development.
Chemical Identity and Physicochemical Properties
This compound is a substituted quinoline derivative featuring a nitro group at the C5 position and a Boc-protected piperazine moiety at the C6 position. Its core structure combines the biologically relevant quinoline and piperazine scaffolds.
Systematic IUPAC Name: this compound CAS Number: 1133115-87-3[1] Molecular Formula: C₁₈H₂₂N₄O₄[1] Molecular Weight: 358.39 g/mol [1]
The molecule's physicochemical profile, essential for predicting its behavior in biological and chemical systems, has been computationally determined. These parameters are crucial for assessing properties like membrane permeability and potential as a drug candidate.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 88.81 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coeff.) | 3.20 | ChemScene[1] |
| Hydrogen Bond Acceptors | 6 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Synthesis and Manufacturing Pathway
The synthesis of this compound is most effectively achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2] This reaction is a cornerstone of modern synthetic chemistry for its efficiency and tolerance of diverse functional groups, making it ideal for constructing the target aryl amine.[3][4]
The primary precursors for this synthesis are a 6-halo-5-nitroquinoline (e.g., 6-chloro- or 6-bromo-5-nitroquinoline) and tert-butyl piperazine-1-carboxylate (Boc-piperazine).[5]
Proposed Synthetic Workflow
The diagram below outlines the logical flow for the synthesis, starting from commercially available precursors.
Caption: Proposed synthesis workflow for the target compound via Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for quinoline substrates.[6][7]
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 6-chloro-5-nitroquinoline (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).
-
Catalyst System Addition: A palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2 mol%), and a sterically hindered phosphine ligand like XPhos (~5 mol%) are added to the flask. The choice of ligand is critical and depends on the specific substrates to optimize yield and reaction rate.[3]
-
Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition and Reflux: Anhydrous, degassed toluene or dioxane is added via syringe. The reaction mixture is then heated to reflux (typically 80-110 °C) and stirred vigorously for 12-24 hours, with reaction progress monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure title compound.
Structural Elucidation and Analytical Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic methods.
Caption: Chemical structure of this compound.
Expected Spectroscopic Signatures
While specific experimental spectra are not publicly available, the expected data can be predicted based on the structure:
-
¹H NMR: The spectrum would show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.5-9.0 ppm). The piperazine protons would appear as two sets of multiplets in the δ 3.0-4.0 ppm range. A sharp singlet at ~δ 1.5 ppm, integrating to 9 protons, would confirm the presence of the tert-butyl (Boc) protecting group.
-
¹³C NMR: The carbon spectrum would display signals for the 9 carbons of the quinoline ring, the 4 distinct carbons of the piperazine ring, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon (C=O) around δ 155 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 359.17.
Chromatographic Purity Assessment
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at 254 nm and 280 nm.
-
Expected Outcome: The pure compound should present as a single major peak. Commercial batches typically have a purity of ≥98%.[1]
Role in Medicinal Chemistry and Drug Discovery
This molecule is not an end-product drug but rather a valuable intermediate or building block. The presence of both the nitroquinoline and piperazine moieties makes it a versatile scaffold for developing novel therapeutic agents.
-
Piperazine Scaffold: Piperazine is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. It often improves physicochemical properties like solubility and can be readily functionalized to modulate pharmacodynamic and pharmacokinetic profiles.[8]
-
Nitroquinoline Scaffold: Quinoline derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore or a synthetic handle for further transformations (e.g., reduction to an amine).
A compelling case for the utility of this scaffold comes from a structurally analogous compound, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7). This pyridine-based intermediate is a crucial component in the synthesis of Palbociclib , a highly successful FDA-approved inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) for the treatment of HR-positive breast cancer.[10] The nitro-aryl piperazine core of the topic compound is thus a validated motif for creating potent kinase inhibitors and other targeted therapies.
Caption: Role as a versatile intermediate for generating libraries of potential drug candidates.
Handling, Storage, and Safety
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[11]
-
Storage: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere. Recommended storage conditions are -4°C for short-term use (1-2 weeks) and -20°C for long-term storage (1-2 years).[11]
-
Safety: Consult the Safety Data Sheet (SDS) provided by the supplier for complete hazard information. General first-aid measures should be readily available.[12]
Conclusion
This compound is a well-defined chemical entity with significant potential as a scaffold and intermediate in synthetic and medicinal chemistry. Its synthesis is achievable through robust and scalable palladium-catalyzed methods. The structural analogy to key intermediates of successful drugs like Palbociclib underscores its value for research and development professionals aiming to create novel, high-value molecular entities for therapeutic applications.
References
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ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]
-
ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Available from: [Link]
-
RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Available from: [Link]
-
ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. Available from: [Link]
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BIOFOUNT. This compound. Available from: [Link]
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BIOFOUNT. tert-Butyl 4-(5-Nitroquinolin-8-yl)piperazine-1-carboxylate. Available from: [Link]
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PubChem. Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate. Available from: [Link]
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PubChem. tert-Butyl piperazine-1-carboxylate. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
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YM Lab. tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate, 95.0%. Available from: [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]
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MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]
-
ScienceDirect. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available from: [Link]
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
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A Comprehensive Technical Guide to tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate (CAS: 1133115-87-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing data from chemical databases and analogous structures, this document offers insights into its chemical properties, a proposed synthetic route, and its potential applications as a key building block in the development of novel therapeutics.
Core Compound Overview
This compound is a complex organic molecule featuring a quinoline ring system substituted with a nitro group and a Boc-protected piperazine moiety.[1] Its structure suggests its role as a versatile intermediate in the synthesis of more elaborate pharmaceutical agents. The presence of the nitroquinoline core is particularly noteworthy, as this scaffold is found in numerous compounds with a wide range of biological activities.
Chemical Properties & Data
A summary of the key chemical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1133115-87-3 | [1] |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [1] |
| Molecular Weight | 358.39 g/mol | [1] |
| Purity | ≥98% (Typical) | [1] |
| Topological Polar Surface Area (TPSA) | 88.81 Ų | [1] |
| logP (Predicted) | 3.2001 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Mechanism
The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This is a common and effective method for introducing amine nucleophiles onto electron-deficient aromatic rings.[2][3] The nitro group at the 5-position of the quinoline ring acts as a strong electron-withdrawing group, activating the adjacent 6-position for nucleophilic attack.
The proposed synthetic pathway involves the reaction of a 6-halo-5-nitroquinoline (e.g., 6-chloro-5-nitroquinoline) with tert-butyl piperazine-1-carboxylate. The reaction is typically carried out in a polar aprotic solvent and in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Proposed Synthetic Workflow
Caption: Proposed SNAr synthesis workflow.
Detailed Experimental Protocol (Predicted)
This protocol is a scientifically informed prediction based on established SNAr methodologies for similar substrates. Researchers should perform small-scale trials to optimize reaction conditions.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-5-nitroquinoline (1.0 eq.).
-
Addition of Reagents: Add tert-butyl piperazine-1-carboxylate (1.1 eq.) and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent: Add a polar aprotic solvent, for instance, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Potential Applications in Drug Discovery
The structural motifs within this compound suggest its primary utility as a synthetic intermediate in the development of kinase inhibitors and other targeted therapies.
Role as a Pharmaceutical Intermediate
The Boc-protected piperazine is a common functional group in medicinal chemistry, often incorporated to modulate solubility, act as a linker, or interact with biological targets. The nitroquinoline core is a well-established pharmacophore with demonstrated anticancer and antimicrobial properties.
-
Kinase Inhibitors: A structurally related compound, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, is a key intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer therapy. This suggests that the title compound could be a precursor to novel kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation.
-
Antimicrobial Agents: Nitroquinoline derivatives have a history of use as antimicrobial agents. The title compound could serve as a starting material for the synthesis of new antibiotics or antiprotozoal drugs.
The likely synthetic utility of this compound is in the reduction of the nitro group to an amine, which can then be further functionalized to build more complex molecules.
Hypothesized Bio-activation Pathway
Caption: Potential synthetic utility pathway.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Safety: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable building block for medicinal chemists and drug discovery professionals. Its synthesis, likely via a robust SNAr reaction, provides access to a versatile intermediate that can be further elaborated into a variety of potential therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems. [Link]
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"Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate" molecular weight
An In-Depth Technical Guide to Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore plausible synthetic and analytical methodologies, and discuss its potential applications as a strategic building block in the synthesis of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Core Compound Identification and Properties
This compound (CAS No. 1133115-87-3) is a complex organic molecule featuring a quinoline ring system, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group.[1][2] The presence of the electron-withdrawing nitro group on the quinoline core and the versatile piperazine moiety makes this compound a valuable intermediate for further chemical elaboration.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 358.39 g/mol | [1][2] |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [1][2] |
| CAS Number | 1133115-87-3 | [1][2] |
| Purity (Typical) | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 88.81 Ų | [1] |
| LogP | 3.2001 | [1] |
Synthesis and Mechanistic Rationale
The proposed synthesis involves the reaction of an activated 5-nitroquinoline precursor, such as 6-chloro-5-nitroquinoline, with mono-Boc-protected piperazine.
Reaction Rationale: The nitro group at position 5 deactivates the quinoline ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions (positions 6 and 8). The chlorine atom at position 6 serves as a good leaving group, facilitating the SₙAr reaction upon attack by the secondary amine of tert-butyl piperazine-1-carboxylate. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is typically used to quench the HCl generated in situ without competing in the primary reaction.
Proposed Experimental Protocol:
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-5-nitroquinoline (1.0 eq) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add tert-butyl piperazine-1-carboxylate (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via column chromatography on silica gel to yield the final product.
Caption: Proposed workflow for the synthesis of the title compound.
Structural Characterization and Quality Control
To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system confirms that the target molecule has been successfully synthesized to the required specifications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene protons of the piperazine ring, and a characteristic singlet for the nine protons of the tert-butyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight. The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 359.17.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A high-purity sample will exhibit a single major peak in the chromatogram.
Caption: Standard analytical workflow for compound characterization.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile intermediate for creating more complex molecules, particularly in the development of kinase inhibitors. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in biologically active compounds.[3]
The molecular architecture suggests a clear path for derivatization:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst) or other reducing agents.[4][5][6] This unmasks a new reactive site.
-
Amide Coupling or Further Substitution: The newly formed 5-aminoquinoline derivative can undergo a variety of reactions, such as amide bond formation with carboxylic acids, to link the quinoline scaffold to other pharmacophores.
-
Deprotection of the Boc Group: The Boc group on the piperazine nitrogen can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine, which can then be functionalized further.
This strategic potential is exemplified by similar intermediates like tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, which is a key building block in the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer therapy.[4][7]
Caption: Potential pathway for utilizing the title compound.
Safety, Handling, and Storage
As with any chemical reagent, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse thoroughly with water.[10]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[2]
Conclusion
This compound, with a molecular weight of 358.39 g/mol , is a well-defined chemical intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry reactions, and its structure contains multiple functional handles that can be selectively modified. This makes it a valuable building block for constructing complex, biologically active molecules, positioning it as a compound of interest for researchers dedicated to developing the next generation of therapeutics.
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Pharmaffiliates. Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
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A Comprehensive Technical Guide to the Synthesis of Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathway for tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of reagents and reaction conditions, ensuring a thorough understanding for professionals in the field of medicinal chemistry and drug discovery.
Introduction
This compound (CAS No. 1133115-87-3) is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its structural motif, featuring a nitroquinoline core linked to a Boc-protected piperazine, is of significant interest in the development of therapeutic agents. The presence of the nitro group and the piperazine ring are critical features that allow for further chemical modifications, making it a versatile intermediate in the synthesis of targeted therapies.[1]
This technical guide will detail a robust and reproducible two-step synthetic route commencing from commercially available starting materials. The synthesis involves the preparation of two key intermediates: 6-chloro-5-nitroquinoline and tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), followed by their coupling via a nucleophilic aromatic substitution (SNAr) reaction.
Overall Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two primary stages, as illustrated below. The first stage involves the independent synthesis of the two key precursors, followed by their convergent synthesis to yield the final product.
Caption: Overall synthetic workflow for the target molecule.
Part 1: Synthesis of Precursors
Synthesis of 6-chloro-5-nitroquinoline
The synthesis of 6-chloro-5-nitroquinoline is achieved through the electrophilic nitration of 6-chloroquinoline. The strong electron-withdrawing nature of the nitrogen atom in the quinoline ring and the directing effect of the chloro substituent guide the regioselectivity of the nitration.
Reaction Mechanism: The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as an electrophile, attacking the electron-rich quinoline ring. The presence of the chloro group at the 6-position directs the incoming nitro group to the 5-position.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-chloroquinoline (1.0 eq). Cool the flask to 0-5 °C in an ice bath.
-
Acidification: Slowly add concentrated sulfuric acid (98%, 3.0 eq) to the 6-chloroquinoline with continuous stirring, maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (70%, 1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of 6-chloroquinoline in sulfuric acid. The temperature of the reaction mixture should be maintained between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the resulting acidic solution with a saturated sodium bicarbonate solution until a neutral pH is achieved.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 6-chloro-5-nitroquinoline.[2]
| Reagent/Solvent | Molar Eq. | Purpose |
| 6-Chloroquinoline | 1.0 | Starting material |
| Conc. H₂SO₄ | 5.0 | Catalyst and solvent |
| Conc. HNO₃ | 1.2 | Nitrating agent |
| Dichloromethane | - | Extraction solvent |
| Ethanol | - | Recrystallization solvent |
Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
N-Boc-piperazine is a key intermediate where one of the nitrogen atoms of the piperazine ring is protected by a tert-butoxycarbonyl (Boc) group. This protection is essential to prevent undesired side reactions during the subsequent coupling step. Several methods exist for its synthesis, with the most common being the direct reaction of piperazine with di-tert-butyl dicarbonate ((Boc)₂O).[3]
Reaction Mechanism: The reaction is a nucleophilic acyl substitution where the lone pair of electrons on one of the nitrogen atoms of piperazine attacks a carbonyl carbon of di-tert-butyl dicarbonate. This is followed by the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the Boc-protected piperazine. Using an excess of piperazine or a salt formation strategy can favor mono-protection.[3][4]
Experimental Protocol:
-
Reaction Setup: Dissolve piperazine (2.0-3.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Addition of Boc-anhydride: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent dropwise to the piperazine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
| Reagent/Solvent | Molar Eq. | Purpose |
| Piperazine | 2.0-3.0 | Starting material and base |
| Di-tert-butyl dicarbonate | 1.0 | Boc-protecting agent |
| Dichloromethane | - | Solvent |
| Ethyl Acetate | - | Extraction solvent |
Part 2: Synthesis of this compound
The final step in the synthesis is the coupling of 6-chloro-5-nitroquinoline and N-Boc-piperazine via a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Mechanism: The SNAr reaction is facilitated by the presence of the electron-withdrawing nitro group at the 5-position of the quinoline ring, which activates the C-Cl bond at the 6-position towards nucleophilic attack. The secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electron-deficient carbon atom bearing the chlorine. This addition is followed by the elimination of the chloride ion, leading to the formation of the desired product. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.[5][6]
Caption: Mechanism of the SNAr reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloro-5-nitroquinoline (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1-1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
| Reagent/Solvent | Molar Eq. | Purpose |
| 6-chloro-5-nitroquinoline | 1.0 | Electrophile |
| N-Boc-piperazine | 1.1-1.2 | Nucleophile |
| Potassium Carbonate | 2.0-3.0 | Base |
| DMF or DMSO | - | Solvent |
| Ethyl Acetate | - | Extraction solvent |
Characterization Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
This compound *
-
Molecular Formula: C₁₈H₂₂N₄O₄[1]
-
Molecular Weight: 358.39 g/mol [1]
-
Appearance: Expected to be a solid.
-
¹H NMR: Characteristic signals for the quinoline and piperazine protons are expected. The aromatic protons of the quinoline ring will appear in the downfield region, while the piperazine and Boc protons will be in the upfield region.
-
¹³C NMR: Resonances corresponding to the carbon atoms of the quinoline, piperazine, and Boc groups are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
-
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The synthesis of this compound presented in this guide is a reliable and scalable method for producing this valuable pharmaceutical intermediate. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently synthesize this compound in high purity. The detailed protocols provided herein serve as a practical resource for scientists and professionals engaged in the field of organic synthesis and drug development.
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Synthesis of 1-tert-butyl piperazine - PrepChem.com. (URL: [Link])
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Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (URL: [Link])
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Quinoline - Organic Syntheses. (URL: [Link])
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Technology of Preparing 8-Hydroxy-5-nitroquinoline - ResearchGate. (URL: [Link])
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Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC - NIH. (URL: [Link])
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Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
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tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 - PubChem. (URL: [Link])
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (URL: [Link])
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])
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tert-Butyl 4-(5-Nitroquinolin-8-yl)piperazine-1-carboxylate - BIOFOUNT. (URL: [Link])
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Bis(3-butylamino-4-nitro)piperazine - MDPI. (URL: [Link])
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tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - PMC - PubMed Central. (URL: [Link])
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Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. (URL: [Link])
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A Technical Guide to the Putative Mechanism of Action of Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate as a PI3K/Akt/mTOR Pathway Inhibitor
Executive Summary
This guide presents a scientifically-grounded hypothesis on the mechanism of action for the novel chemical entity, tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate. Based on extensive analysis of its core structural motifs—the quinoline and piperazine rings—this document posits that the compound functions as a kinase inhibitor, specifically targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[1][2] This guide deconstructs the molecule's pharmacophore, proposes a model of ATP-competitive inhibition, and provides a comprehensive framework for the experimental validation of this hypothesis, designed for researchers and drug development professionals.
Introduction: The Quinoline-Piperazine Scaffold in Kinase Inhibitor Design
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[3] Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal anchor for binding within the ATP-binding pocket of various kinases.[4] When conjugated with a piperazine moiety—a common linker that enhances solubility and provides a vector for further chemical modification—it creates a powerful pharmacophore for developing potent and selective anticancer agents.[5][6]
The compound of interest, this compound, combines these key features. While no direct studies on this specific molecule have been published, the overwhelming evidence from structurally related compounds strongly suggests its activity is mediated through the inhibition of a critical oncogenic signaling pathway.[7][8] This guide will build the scientific case for its role as a modulator of the PI3K/Akt/mTOR axis.
The PI3K/Akt/mTOR Pathway: A Cornerstone of Cancer Signaling
The PI3K/Akt/mTOR pathway is an intracellular signaling cascade essential for normal cellular function. However, its hyperactivation is a major driver of tumorigenesis, promoting cell growth, proliferation, and resistance to apoptosis.[2]
-
PI3K (Phosphatidylinositol 3-kinase): Initiates the cascade by phosphorylating membrane inositides.
-
Akt (Protein Kinase B): A key downstream effector of PI3K, Akt regulates a multitude of substrates involved in survival and growth.
-
mTOR (Mammalian Target of Rapamycin): A serine/threonine kinase that exists in two complexes (mTORC1 and mTORC2) and acts as a master regulator of cell metabolism and growth.[1]
Due to its central role, this pathway is one of the most intensely pursued targets in oncology drug development.[8][9] Molecules capable of inhibiting one or more of the core kinases in this cascade are of significant therapeutic interest.
Deconstructing the Pharmacophore: A Rationale for PI3K/Akt/mTOR Inhibition
The chemical structure of this compound provides compelling clues to its putative mechanism.
-
The Quinoline Core: This moiety is analogous to the adenine region of ATP and is hypothesized to anchor the molecule in the kinase hinge region of PI3K and/or mTOR, forming critical hydrogen bonds. Numerous quinoline-based molecules have demonstrated potent, low nanomolar inhibition of these kinases.[7][10]
-
The Piperazine Linker: This unit positions the rest of the molecule within the active site. The Boc-protecting group is a bulky, lipophilic moiety that likely occupies a hydrophobic pocket, potentially contributing to binding affinity and selectivity against other kinases.
-
The 5-Nitro Group: As a strong electron-withdrawing group, the nitro substituent modulates the electronic properties of the quinoline ring system. This can influence the strength of hydrogen bonds formed with the kinase hinge region, thereby impacting inhibitory potency.
This combination of features strongly supports the hypothesis of an ATP-competitive binding mode, where the molecule directly competes with endogenous ATP for access to the kinase active site, thereby shutting down downstream signaling.
Proposed Mechanism: Disruption of Downstream Signaling
We propose that this compound acts as a dual PI3K/mTOR inhibitor. By occupying the ATP-binding site of these kinases, it prevents the phosphorylation of their key substrates. The direct consequence is the abrogation of the entire downstream signaling cascade.
-
Inhibition of PI3K: Prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment and activation of Akt.
-
Inhibition of mTOR: Directly blocks the phosphorylation of its key substrates, such as S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), which are critical for protein synthesis and cell cycle progression.[2]
The predicted downstream effects of this inhibition are visualized in the signaling pathway diagram below.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by the compound.
Experimental Workflow for Hypothesis Validation
To validate the proposed mechanism of action, a structured experimental cascade is required. This process begins with biochemical assays to confirm direct target engagement and progresses to cell-based assays to measure the functional consequences of target inhibition.
Caption: A stepwise workflow for validating the compound's mechanism of action.
This protocol describes the key experiment to determine if the compound inhibits the phosphorylation of key downstream markers of the PI3K/Akt/mTOR pathway in a cancer cell line known to have pathway activation (e.g., MCF-7 breast cancer cells).
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6K (Thr389)
-
Total S6K
-
β-Actin (as a loading control)
-
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. A dose-dependent decrease in the ratio of phosphorylated protein to total protein will confirm pathway inhibition.[2]
-
Data Presentation and Interpretation
The data generated from the experimental workflow should be summarized for clear interpretation. The primary output from biochemical and cellular assays is often the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity or a biological process.
Table 1: Representative Quantitative Profile for a Putative PI3K/mTOR Inhibitor
| Assay Type | Target/Cell Line | Endpoint | IC50 Value (nM) | Source(s) |
|---|---|---|---|---|
| Biochemical Assay | PI3Kα | Kinase Activity | 1.5 | [10] |
| mTOR | Kinase Activity | 2.6 | [10] | |
| Cellular Assay | MCF-7 (Breast Cancer) | Proliferation | 750 | [1] |
| HCT-116 (Colon Cancer) | Proliferation | 610 | [1] |
| | PC-3 (Prostate Cancer) | Proliferation | 2,600 |[4] |
This table contains representative data from literature for analogous quinoline-based inhibitors to illustrate expected results.
A potent compound would exhibit low nanomolar IC50 values in biochemical assays against PI3K and mTOR, and corresponding anti-proliferative activity in cancer cell lines known to be dependent on this pathway.
Conclusion and Future Directions
The structural features of this compound provide a strong scientific rationale for its hypothesized mechanism of action as a PI3K/Akt/mTOR pathway inhibitor. Its quinoline core, functionalized with a piperazine moiety, is a validated pharmacophore for targeting the ATP-binding site of these critical cancer-related kinases.
The immediate next step is the empirical validation of this hypothesis using the experimental workflow detailed in this guide. Successful confirmation of this mechanism would position this compound as a promising lead for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic profiling to assess its drug-like properties.
References
-
Title: Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Source: RSC Medicinal Chemistry URL: [Link]
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Title: Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Source: Molecules (MDPI) URL: [Link]
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Title: Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Source: National Institutes of Health (NIH) URL: [Link]
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Title: A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]
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Title: Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues at the entrance to PI3Kα active site. Source: ResearchGate URL: [Link]
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Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Source: National Institutes of Health (NIH) URL: [Link]
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Title: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
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Title: Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source: ChemMedChem URL: [Link]
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Title: Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Source: ResearchGate URL: [Link]
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Title: Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
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A Technical Guide to the Research Applications of Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate, a heterocyclic compound poised for significant applications in drug discovery and medicinal chemistry. By dissecting its core structural motifs—the nitroquinoline scaffold and the Boc-protected piperazine linker—we extrapolate potential research avenues, focusing primarily on its role as a versatile intermediate and its prospective utility in developing novel therapeutics, particularly in oncology. This document outlines hypothesized biological targets, proposes detailed experimental workflows for screening and validation, and offers a forward-looking perspective on its application in contemporary pharmaceutical research.
Molecular Profile and Rationale for Investigation
This compound (Molecular Formula: C₁₈H₂₂N₄O₄, Molecular Weight: 358.39 g/mol ) is a synthetic organic compound characterized by three key functional domains:
-
Quinoline Core: A bicyclic aromatic heterocycle that is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1]
-
Nitro Group (at position 5): An electron-withdrawing group that significantly modulates the electronic properties of the quinoline ring, enhancing its reactivity and potential for specific molecular interactions.[2] The 5-nitro position is a known feature in compounds with antimicrobial and anticancer properties.[3][4]
-
Boc-Protected Piperazine (at position 6): The piperazine ring is a common linker in drug design, prized for its ability to improve pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, site-selective deprotection and subsequent derivatization, making this compound an ideal chemical intermediate.
While direct research on the biological activity of this specific molecule is not extensively published, its structure strongly suggests its utility as a precursor for more complex molecules and as a potential lead compound for targeted therapies.
Hypothesized Research Applications & Strategic Workflows
Based on its structural components, two primary research applications are proposed: its use as a synthetic intermediate and its potential as a scaffold for kinase inhibitors.
Application as a Versatile Synthetic Intermediate
The compound's most immediate and validated application is as a building block in multi-step organic synthesis.[5] The Boc-protected piperazine is primed for deprotection, revealing a secondary amine that can be readily functionalized.
Workflow for Derivatization:
Caption: Fig 1. Synthetic workflow for derivatization.
This workflow allows for the rapid generation of a chemical library, which can then be screened against various biological targets to identify novel bioactive compounds.
Scaffold for Protein Kinase Inhibitors
The quinoline-piperazine scaffold is a well-established core structure for protein kinase inhibitors, which are crucial in oncology.[6][7][8] Kinases such as EGFR, VEGFR, and c-Met are frequently targeted by quinoline-based molecules.[1] The 5-nitroquinoline moiety, in particular, suggests potential for targeting pathways implicated in cell proliferation and survival.
Hypothesized Targets:
-
Receptor Tyrosine Kinases (RTKs): EGFR, c-Met, VEGFR.
-
Intracellular Kinases: PI3K/Akt/mTOR pathway components, Cyclin-Dependent Kinases (CDKs).
Proposed Screening Cascade:
A tiered approach is recommended to efficiently evaluate the potential of derivatives as kinase inhibitors.
Caption: Fig 2. A tiered screening cascade for kinase inhibitor discovery.
Detailed Experimental Protocols
Protocol: Boc-Deprotection of the Piperazine Moiety
Objective: To remove the Boc protecting group to enable further functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 4-(5-nitroquinolin-6-yl)piperazine, can be purified by column chromatography if necessary.
Protocol: Cell-Based Antiproliferative Assay (MTS Assay)
Objective: To determine the concentration at which derivatives inhibit cancer cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell line of interest (e.g., A549, human lung carcinoma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized test compounds dissolved in DMSO
-
96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.
Data Presentation and Interpretation
Quantitative data from screening should be summarized for clear comparison.
Table 1: Hypothetical Screening Data for Derivative Series
| Compound ID | Modification on Piperazine | Kinase Target (IC₅₀, nM) | A549 Cell Line (GI₅₀, µM) |
| Parent | -H (after deprotection) | >10,000 | >50 |
| DERIV-01 | Acetyl | 8,500 | 45.2 |
| DERIV-02 | 4-Fluorobenzoyl | 450 | 5.1 |
| DERIV-03 | 3-Methoxyphenylacetyl | 120 | 0.8 |
Interpretation: The data in Table 1 would suggest that adding aromatic moieties to the piperazine nitrogen enhances both target engagement (lower IC₅₀) and cellular activity (lower GI₅₀). DERIV-03 would be prioritized for further mechanistic validation due to its sub-micromolar cellular potency.
Conclusion and Future Directions
This compound is a high-value chemical tool. Its primary utility lies in its role as a versatile intermediate for the synthesis of compound libraries. Based on the well-documented activities of the quinoline-piperazine scaffold, these libraries have a high probability of yielding hits in screens for novel kinase inhibitors. The presence of the 5-nitro group is a particularly interesting feature that may confer unique selectivity or potency and warrants further investigation. Future research should focus on synthesizing a diverse library of derivatives and screening them against panels of cancer-relevant kinases and cell lines to unlock the full therapeutic potential of this promising scaffold.
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A Comprehensive Technical Guide to the Synthesis of tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate
This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the successful synthesis of this compound.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various kinase inhibitors and other therapeutic agents. Its structure, featuring a nitroquinoline core linked to a Boc-protected piperazine moiety, allows for further functionalization and elaboration into complex target molecules. The synthesis of this intermediate hinges on a robust and well-established chemical transformation: the nucleophilic aromatic substitution (SNAr) reaction. This guide will dissect the synthesis into its core components, providing a rationale for the selection of starting materials and a detailed exploration of the reaction mechanisms and experimental procedures.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule is conceptually straightforward. A retrosynthetic analysis reveals two key starting materials: 6-chloro-5-nitroquinoline and tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The forward synthesis, therefore, involves the coupling of these two fragments via a nucleophilic aromatic substitution reaction, where the secondary amine of the piperazine displaces the chloride on the quinoline ring.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Key Precursor: 6-Chloro-5-nitroquinoline
The synthesis of 6-chloro-5-nitroquinoline is achieved through the electrophilic nitration of commercially available 6-chloroquinoline. This reaction requires careful control of conditions to ensure regioselectivity and minimize the formation of unwanted isomers.
Mechanistic Insight: Electrophilic Nitration of 6-Chloroquinoline
The nitration of quinoline is a classic example of electrophilic aromatic substitution. Under acidic conditions (typically a mixture of concentrated nitric and sulfuric acids), the nitrogen of the quinoline ring is protonated, forming the quinolinium ion. This protonation deactivates the heterocyclic ring towards electrophilic attack. Consequently, the substitution occurs on the benzene ring. The directing effects of the chloro group (ortho, para-directing but deactivating) and the deactivating effect of the protonated nitrogen atom influence the position of nitration. The reaction primarily yields a mixture of 5-nitro and 8-nitro isomers, with the 5-nitro isomer being the desired product for this synthesis.[1]
Sources
"Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate" literature review
An In-Depth Technical Guide to tert-Butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic design and synthesis of molecular scaffolds that can be readily diversified are of paramount importance. This compound (CAS No. 1133115-87-3) has emerged as a critical building block in this domain.[1][2][3] This compound elegantly combines three key functional moieties: a quinoline core, a piperazine linker, and a nitro group, all orchestrated around a versatile Boc-protecting group. Its true value lies not in its own biological activity, but in its role as a highly adaptable intermediate for the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, synthesis, characterization, and strategic applications of this key intermediate, providing field-proven insights into its utilization in the synthesis of pharmacologically active agents.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental to its application in synthetic chemistry. These parameters influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 1133115-87-3 | [1] |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [1][3] |
| Molecular Weight | 358.39 g/mol | [1][3] |
| Purity (Typical) | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 88.81 Ų | [1] |
| LogP | 3.2001 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry.
Causality of the Synthetic Strategy: The reaction's success hinges on the electronic properties of the 5-nitroquinoline scaffold. The potent electron-withdrawing nature of the nitro group at the C5 position, coupled with the electronegativity of the quinoline ring nitrogen, significantly depletes electron density at the C6 position. This "activation" renders the C6 carbon highly electrophilic and susceptible to attack by a nucleophile, in this case, the secondary amine of tert-butyl piperazine-1-carboxylate (Boc-piperazine).
Figure 1: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via SNAr
This protocol is a self-validating system, designed for reproducibility and high yield.
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 6-chloro-5-nitroquinoline (1.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (MeCN) to dissolve the starting material. To this solution, add tert-butyl piperazine-1-carboxylate (1.1 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate to yield the crude product. Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be further assessed by HPLC, with a target of ≥98% for use in subsequent synthetic steps.
Strategic Applications in Drug Discovery
The title compound is not an end in itself but a means to a therapeutic end. Its structure is ingeniously designed for sequential, selective modification, making it a powerful platform for generating libraries of diverse drug candidates. The quinoline and piperazine moieties are prevalent pharmacophores in numerous approved drugs, particularly in oncology.[4][5]
The Gateway to Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] Quinazoline and quinoline cores are classic "hinge-binding" motifs found in many FDA-approved tyrosine kinase inhibitors (TKIs).[7][8][9] this compound serves as an ideal precursor for crafting such inhibitors.
The synthetic utility stems from two key transformations:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). This unmasks the secondary amine of the piperazine ring, providing a reactive handle for introducing new chemical diversity.
-
Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine (e.g., using H₂, Pd/C, or chemical reductants like iron or tin(II) chloride). This newly formed aniline is a versatile nucleophile for forming amides, ureas, sulfonamides, or participating in further coupling reactions.
This two-pronged reactivity allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties of the final drug molecule.
Figure 2: Strategic transformation of the intermediate into a final drug candidate.
Broader Biological Relevance
While the primary application lies in oncology, derivatives of the quinoline and piperazine scaffolds have demonstrated a wide spectrum of biological activities. Studies on related 6-nitroquinoline compounds have shown potential antibacterial and antiprotozoal effects.[10] Furthermore, piperazine derivatives are integral to compounds with antimicrobial, anti-HIV, and other therapeutic properties, highlighting the broad potential of intermediates like the one discussed.[11][12]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[13]
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disclaimer: This compound is intended for research and further manufacturing use only and is not for direct human use.[1]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure and predictable reactivity provide medicinal chemists with a reliable and versatile platform for synthesizing novel, complex molecules with therapeutic potential. The strategic placement of its functional groups allows for a modular approach to drug design, facilitating the rapid generation of compound libraries for screening against high-value biological targets like protein kinases. As the demand for targeted and personalized medicines grows, the importance of such cornerstone intermediates will only continue to increase, paving the way for the development of next-generation therapies.
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Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. Pharmaffiliates. [Link]
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tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4. PubChem. [Link]
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This compound. BIOFOUNT. [Link]
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Synthesis and biological activity of 6-nitroquinoline and pyrido[4,3-a]phenazine derivatives. Medical Herald of the South of Russia. [Link]
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Synthesis of 6‐nitro‐4‐piperazinylquinoline 8 a–l derivatives. ResearchGate. [Link]
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tert-Butyl 4-(5-Nitroquinolin-8-yl)piperazine-1-carboxylate. BIOFOUNT. [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Rasayan J. Chem. [Link]
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Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central - NIH. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]
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Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis, purification, and characterization of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry. The quinoline-piperazine scaffold is a privileged structural motif found in numerous therapeutic agents, exhibiting a wide range of biological activities including antibacterial, antitubercular, and anticancer properties.[1][2] This guide details a robust synthetic protocol centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, explains the chemical principles governing the methodology, and provides a framework for successful execution and product validation.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the title compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental for the functionalization of electron-deficient aromatic rings.[3] The key to this transformation lies in the electronic properties of the 5-nitroquinoline core.
Causality Behind the Reaction:
-
Activation: The quinoline ring is inherently electron-deficient. However, the reaction is significantly accelerated by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C5 position, para to the C6 reaction site. This group powerfully stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[3][4]
-
Nucleophile: The nucleophile is the secondary amine of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The Boc (tert-butyloxycarbonyl) group serves as an essential protecting group for one of the piperazine nitrogens. This prevents di-arylation and ensures that the piperazine acts as a mono-nucleophilic linker.[5][6]
-
Leaving Group: A good leaving group, typically a halide such as chloride (Cl⁻), is required at the C6 position of the quinoline ring. The reaction proceeds by the addition of the piperazine nucleophile to the ring, followed by the elimination of the leaving group to restore aromaticity.
Caption: The SNAr reaction mechanism proceeds via a stabilized Meisenheimer intermediate.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 6-Chloro-5-nitroquinoline | ≥97% | Commercial | Starting electrophile. |
| tert-Butyl piperazine-1-carboxylate | ≥98% | Commercial | Nucleophile. Also known as N-Boc-piperazine. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base to neutralize HCl byproduct. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction and chromatography solvent. |
| Hexanes | ACS Grade | Commercial | Chromatography solvent. |
| Deionized Water | N/A | In-house | Used for work-up. |
| Brine (Saturated NaCl) | N/A | In-house | Used for work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | Stationary phase for column chromatography. |
Equipment
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating plate/oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for flash chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitroaromatic compounds can be toxic and potentially mutagenic. Handle 6-chloro-5-nitroquinoline with care. A related compound is harmful if swallowed and causes skin and eye irritation.[7]
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocol
This protocol describes the synthesis on a 5 mmol scale.
Caption: Experimental workflow for the synthesis of the target compound.
Step 1: Reaction Setup and Synthesis
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-5-nitroquinoline (1.04 g, 5.0 mmol, 1.0 eq).
-
Add tert-butyl piperazine-1-carboxylate (1.12 g, 6.0 mmol, 1.2 eq). Rationale: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.
-
Add anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq). Rationale: K₂CO₃ is an inorganic base that neutralizes the HCl generated during the reaction. This prevents the protonation and deactivation of the piperazine nucleophile.
-
Add 25 mL of anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that effectively solvates the ions formed in the transition state, accelerating the SNAr reaction.
-
Equip the flask with a reflux condenser and place it in an oil bath.
Step 2: Reaction Monitoring
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 4-6 hours.
-
Check for the disappearance of the limiting starting material (6-chloro-5-nitroquinoline).
Step 3: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 250 mL of cold deionized water while stirring. A yellow precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, washing the solid with ample deionized water (3 x 50 mL).
-
Alternatively, the product can be extracted. Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Rationale: The water wash removes residual DMF, and the brine wash removes residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-orange solid.
Step 4: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a bright yellow solid.
Characterization and Results
The identity and purity of the final compound should be confirmed by standard analytical techniques.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1133115-87-3 | [8] |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [8] |
| Molecular Weight | 358.39 g/mol | [8] |
| Appearance | Yellow to orange solid | Typical Result |
| Typical Yield | 75-90% | N/A |
| Purity (by HPLC/NMR) | >98% | [8] |
Representative Analytical Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): (Expected) 8.95 (dd, 1H), 8.60 (d, 1H), 7.85 (d, 1H), 7.60 (dd, 1H), 7.50 (d, 1H), 3.70 (t, 4H), 3.20 (t, 4H), 1.50 (s, 9H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₈H₂₂N₄O₄ [M+H]⁺: 359.17; found: 359.17.
Applications in Drug Discovery
This compound is not an end-product but a versatile intermediate. The Boc protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal a free secondary amine. This amine can then be further functionalized through reactions such as:
-
Amide bond formation
-
Sulfonamide formation
-
Reductive amination
-
Alkylation
This allows for the rapid generation of libraries of novel quinoline-piperazine derivatives for screening against various biological targets. The quinoline-piperazine core is a key pharmacophore in the design of agents for infectious diseases and oncology.[1][9][10]
References
-
Jadhavar, P. S., et al. (2021). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. Available at: [Link]
-
Piazzi, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Khan, I., et al. (2023). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. Journal of Molecular Structure. Available at: [Link]
-
Coldwell, M., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. Pharmaffiliates. Available at: [Link]
-
Dessalew, N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. PubChem Compound Database. Available at: [Link]
-
O'Brien, P., et al. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
- WO2024049718A2 - Quinoline piperazine derivatives, pharmaceutical composition and uses thereof. Google Patents.
-
Science.gov. nucleophilic aromatic substitution: Topics by Science.gov. Available at: [Link]
-
Terrier, F. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
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- 3. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Analysis of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate
Introduction
Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate (MW: 358.39 g/mol , Molecular Formula: C₁₈H₂₂N₄O₄) is a complex heterocyclic molecule of interest in pharmaceutical research and drug development.[1] Its structure incorporates three key moieties: a 5-nitroquinoline core, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group. The accurate and reliable characterization and quantification of this molecule are paramount for ensuring its purity, stability, and overall quality in research and development settings.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the qualitative and quantitative analysis of this compound. The protocols outlined herein are based on established analytical principles for quinoline derivatives, piperazine-containing compounds, and nitroaromatic compounds.[2]
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Weight | 358.39 | [1] |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [1] |
| TPSA | 88.81 Ų | [1] |
| LogP | 3.2001 | [1] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of pharmaceutical compounds.[3] For this compound, a reverse-phase HPLC (RP-HPLC) method is recommended due to the molecule's overall non-polar character, contributed by the quinoline ring and the Boc group.
Scientific Rationale
The choice of a C18 stationary phase provides a non-polar environment for the retention of the analyte. A gradient elution with a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is proposed to ensure adequate separation from potential impurities and starting materials. The acidic modifier in the mobile phase helps to protonate the basic nitrogen atoms in the piperazine and quinoline rings, leading to sharper peaks and improved chromatographic performance. UV detection is suitable due to the presence of the chromophoric 5-nitroquinoline system.[4]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of the target compound.
Detailed Protocol: RP-HPLC Method
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[5]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or DAD scan 200-400 nm) |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B |
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
5. Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time from the standard injection.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Mass Spectrometric Analysis: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it an ideal technique for the identification and trace-level quantification of the target compound, especially in complex matrices.[6]
Scientific Rationale
Electrospray ionization (ESI) in positive ion mode is recommended as the piperazine and quinoline nitrogens are readily protonated. The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) in the tandem mass spectrometer will generate characteristic fragment ions. The fragmentation pattern can be used for structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[7][8] The Boc group is also prone to fragmentation, leading to the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of the target compound.
Detailed Protocol: LC-MS/MS Method
1. Instrumentation:
-
LC System: An HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.[6]
2. LC Conditions:
-
Use the same column and mobile phases as described in the HPLC protocol. A faster gradient may be employed for high-throughput analysis.
3. Mass Spectrometer Parameters (Representative):
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
4. MS/MS Parameters:
-
Precursor Ion ([M+H]⁺): m/z 359.16
-
Product Ions (Predicted):
-
m/z 303.14: Loss of isobutylene (-C₄H₈) from the Boc group.
-
m/z 259.14: Loss of the Boc group (-C₅H₉O₂).
-
m/z 313.15: Loss of NO₂.[7]
-
Further fragmentation of these primary product ions can provide additional structural information.
-
5. Data Acquisition:
-
For quantitative analysis, operate in Multiple Reaction Monitoring (MRM) mode, monitoring at least two precursor-to-product ion transitions for specificity.[6]
-
For qualitative analysis and structural confirmation, acquire full scan MS and product ion scan data.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Scientific Rationale
¹H NMR will provide information on the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts will be indicative of the electronic environment of the protons. For instance, the aromatic protons of the quinoline ring will appear in the downfield region (typically 7-9 ppm). The protons of the piperazine ring and the tert-butyl group will be in the upfield region.
¹³C NMR will show the number of non-equivalent carbon atoms. The chemical shifts will be characteristic of the functional groups present, such as the carbonyl carbon of the Boc group (~155 ppm) and the aromatic carbons of the quinoline ring (120-150 ppm).[9]
Predicted ¹H and ¹³C NMR Chemical Shifts
Predicted ¹H NMR (in CDCl₃):
-
~8.8-9.2 ppm: Protons on the quinoline ring adjacent to the nitrogen.
-
~7.5-8.5 ppm: Other aromatic protons on the quinoline ring.
-
~3.6-3.9 ppm: Protons on the piperazine ring adjacent to the Boc-protected nitrogen.
-
~3.2-3.5 ppm: Protons on the piperazine ring adjacent to the quinoline ring.
-
~1.5 ppm: Singlet for the 9 protons of the tert-butyl group.
Predicted ¹³C NMR (in CDCl₃):
-
~154 ppm: Carbonyl carbon of the Boc group.
-
~120-155 ppm: Aromatic carbons of the quinoline ring.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~40-55 ppm: Carbons of the piperazine ring.
-
~28 ppm: Methyl carbons of the tert-butyl group.
Detailed Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
Spectrophotometric Analysis: UV-Vis Spectroscopy
UV-Vis spectroscopy can be used for a rapid quantitative determination of the compound, provided there are no interfering substances that absorb at the same wavelength.
Scientific Rationale
The 5-nitroquinoline moiety is a strong chromophore and is expected to exhibit distinct absorption maxima in the UV-Vis region. The absorption is due to π → π* electronic transitions within the aromatic system.[4][10]
Detailed Protocol: UV-Vis Spectroscopy
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Prepare a series of dilutions to create a calibration curve.
3. Data Acquisition:
-
Scan the spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λₘₐₓ). Nitroquinoline derivatives often show absorbance maxima in the 250-350 nm range.[11]
-
Measure the absorbance of the standards and the sample at the determined λₘₐₓ.
-
Quantify the sample concentration using the Beer-Lambert law and a calibration curve.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This is a fundamental technique to confirm the empirical and molecular formula of a newly synthesized compound.[12][13]
Scientific Rationale
The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The measured percentages of C, H, and N are then compared with the theoretical values calculated from the molecular formula.[14]
Theoretical Elemental Composition
| Element | Percentage (%) |
| Carbon (C) | 60.32 |
| Hydrogen (H) | 6.19 |
| Nitrogen (N) | 15.63 |
| Oxygen (O) | 17.85 |
Protocol: Elemental Analysis
1. Instrumentation:
-
A CHN elemental analyzer.
2. Sample Preparation:
-
Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.
3. Analysis:
-
Analyze the sample according to the instrument manufacturer's instructions.
-
The results should be within ±0.4% of the theoretical values to confirm the elemental composition.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available from: [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available from: [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available from: [Link]
-
Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available from: [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available from: [Link]
-
Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. Available from: [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link]
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results. Available from: https://www.pnrjournal.com/index.php/home/article/view/1066
-
A Look at Elemental Analysis for Organic Compounds. AZoM. Available from: [Link]
-
Qualitative Analysis of Organic Compounds. IS MUNI. Available from: [Link]
-
ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. McGraw-Hill Education. Available from: [Link]
-
UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. ResearchGate. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. Available from: [Link]
-
A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. J-Stage. Available from: [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available from: [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Genomics Data Center. Available from: [Link]
-
5-Nitroquinoline - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
5-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances (RSC Publishing). Available from: [Link]
-
Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. PubMed. Available from: [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available from: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]
-
(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available from: [Link]
Sources
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- 9. dev.spectrabase.com [dev.spectrabase.com]
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- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
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Mass spectrometry of "Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate"
An Application Note and Protocol for the High-Resolution Mass Spectrometric Analysis of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate
Introduction
This compound is a complex heterocyclic molecule featuring a nitroquinoline core linked to a Boc-protected piperazine ring. Molecules with such scaffolds are of significant interest in medicinal chemistry and drug development, often serving as intermediates in the synthesis of targeted therapeutics.[1][2] The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding their metabolic fate. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity, specificity, and the ability to elucidate chemical structures through fragmentation analysis.[3][4][5]
This document, intended for researchers, scientists, and drug development professionals, provides a detailed protocol for the analysis of this compound using LC-HRMS. It outlines the rationale behind methodological choices, from sample preparation to data interpretation, and proposes a characteristic fragmentation pathway to aid in structural confirmation.
Compound Properties
A summary of the key chemical properties for the target analyte is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [6] |
| Molecular Weight | 358.39 g/mol | [6] |
| CAS Number | 1133115-87-3 | [6] |
| Structure | ||
| This compound |
Experimental Workflow
The overall analytical process, from sample preparation to final data analysis, is designed to ensure robust and reliable characterization of the analyte. The workflow emphasizes careful sample handling, optimized chromatographic separation, and high-resolution mass analysis for unambiguous identification.
Protocols
Part 1: Sample Preparation
The objective is to prepare a sample solution that is free of particulates and compatible with a reverse-phase LC-MS system. The choice of diluent is critical to ensure analyte solubility and good peak shape during chromatography.
Materials:
-
This compound standard (purity ≥98%)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
2 mL LC vials with caps
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of the analyte standard.
-
Transfer the solid to a 1.0 mL volumetric flask.
-
Add approximately 0.5 mL of ACN, and vortex or sonicate until fully dissolved.
-
Bring the volume to 1.0 mL with ACN and mix thoroughly.
-
-
Intermediate Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.
-
Add 990 µL of a 50:50 (v/v) solution of ACN and water to dilute. Vortex to mix.
-
-
Working Solution (1 µg/mL):
-
Prepare the final working solution by pipetting 100 µL of the 10 µg/mL intermediate solution into an LC vial.
-
Add 900 µL of the 50:50 ACN:Water diluent.
-
Cap the vial and vortex thoroughly. This solution is now ready for injection.
-
Rationale: Preparing a concentrated stock in a strong organic solvent like ACN ensures complete dissolution. Subsequent dilutions into a weaker solvent mixture (50:50 ACN:H₂O) ensure compatibility with the initial mobile phase conditions of the reverse-phase chromatography method, preventing peak distortion.
Part 2: Liquid Chromatography (LC) Method
A gradient elution on a C18 column is employed to ensure the analyte is well-retained and separated from potential impurities, leading to a robust and sensitive MS signal.
| Parameter | Recommended Setting | Rationale |
| System | UHPLC System | Provides high-resolution separation and narrow peaks for better sensitivity. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase chemistry for non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 10% B to 95% B over 5 min | A standard gradient to elute the compound efficiently. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for column overloading. |
Part 3: High-Resolution Mass Spectrometry (HRMS) Method
The method is designed to first detect the protonated molecule with high mass accuracy and then subject it to fragmentation to generate structural data. Electrospray ionization in positive mode (ESI+) is selected due to the presence of multiple basic nitrogen atoms in the piperazine and quinoline moieties, which are readily protonated.
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Ideal for polar and semi-polar molecules like the target analyte. |
| Polarity | Positive (+) | The molecule contains basic nitrogens that readily accept a proton. |
| Mass Analyzer | Q-TOF or Orbitrap | Both provide high resolution (>20,000 FWHM) and sub-5 ppm mass accuracy.[3][7] |
| Acquisition Mode | Full Scan MS & Data-Dependent MS/MS (dd-MS²) | Allows for detection of the precursor ion and automatic triggering of fragmentation. |
| Full Scan Range | 100 - 500 m/z | Covers the expected mass of the protonated molecule and potential fragments. |
| Capillary Voltage | 3.5 kV | Standard voltage to promote efficient ionization. |
| Source Temp. | 120 °C | Optimizes solvent desolvation. |
| Desolvation Gas | Nitrogen, Flow: 600 L/hr, Temp: 350 °C | Aids in the desolvation process to create gas-phase ions. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID) in the collision cell. |
| Collision Energy | Ramped 15-40 eV | A range of energies ensures the capture of both low-energy (major fragments) and high-energy (smaller fragments) dissociation products. |
Results and Data Interpretation
Full Scan Analysis: Precursor Ion Identification
In the full scan MS spectrum, the analyte is expected to be detected as its protonated molecular ion, [M+H]⁺. Using an HRMS instrument, the measured mass-to-charge ratio (m/z) can be used to confirm the elemental composition.
-
Theoretical m/z of [M+H]⁺: For C₁₈H₂₂N₄O₄, the theoretical monoisotopic mass is 358.1641 Da. The protonated ion [C₁₈H₂₃N₄O₄]⁺ should have a theoretical m/z of 359.1714 .
-
Mass Accuracy: An experimentally measured mass within 5 ppm of the theoretical value provides high confidence in the assigned elemental formula.
Tandem MS (MS/MS) Analysis: Structural Elucidation
The fragmentation pattern observed in the MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation of this compound is predicted to be driven by the lability of the Boc-protecting group and the characteristic cleavages of the piperazine ring.[8][9] The nitroaromatic group can also undergo specific fragmentations, such as the loss of NO or NO₂.[10][11]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss / Structure | Elemental Composition |
| 359.1714 | 303.1084 | Loss of isobutylene (-C₄H₈) | C₁₄H₁₅N₄O₄⁺ |
| 359.1714 | 259.1186 | Loss of the Boc group (-C₅H₉O₂) | C₁₃H₁₅N₄O₂⁺ |
| 359.1714 | 213.0822 | Loss of Boc-piperazine moiety | C₁₀H₇N₂O₂⁺ (Nitroquinolinium ion) |
| 259.1186 | 187.0662 | Cleavage within piperazine ring | C₉H₇N₂O₂⁺ |
Proposed Fragmentation Pathway:
The primary fragmentation event is the characteristic loss of the tert-butoxycarbonyl (Boc) group, which can occur via two main routes: the loss of isobutylene (56 Da) to form a carbamic acid intermediate, or the complete loss of the Boc group (100 Da). Further fragmentation involves the cleavage of the piperazine ring and losses associated with the nitro group.
Conclusion
This application note provides a comprehensive and robust framework for the analysis of this compound using LC-HRMS. The detailed protocols for sample preparation, chromatography, and mass spectrometry are designed to yield high-quality data suitable for unambiguous compound identification and structural confirmation. The predictable fragmentation pattern, initiated by the loss of the Boc group followed by cleavage of the piperazine ring, serves as a reliable diagnostic tool for identifying this molecule and related structures in complex matrices. This methodology is directly applicable to quality control, reaction monitoring, and metabolite identification studies within the pharmaceutical and chemical research sectors.
References
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Guillarme, D., & Schappler, J. (2019). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules. Available at: [Link]
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Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Jia, K., & Li, W. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Available at: [Link]
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Wang, J. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Analysis. Available at: [Link]
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Pharma Focus America. (2023). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]
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Ippolito, D., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. Available at: [Link]
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Szeremeta, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]
-
Miao, C., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. Available at: [Link]
-
Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. ResearchGate. Available at: [Link]
-
Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst (RSC Publishing). DOI:10.1039/B209776C. Available at: [Link]
-
Hess, T. F., et al. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. Available at: [Link]
-
Petris, O., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Available at: [Link]
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Application Notes and Protocols for Characterizing "Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate" in Cell-Based Assays
Introduction: Unveiling the Bioactivity of a Novel Quinoline Derivative
Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate (CAS: 1133115-87-3) is a heterocyclic molecule featuring a 5-nitroquinoline core linked to a Boc-protected piperazine moiety[1]. While direct biological data for this specific compound is limited, its structural motifs suggest significant potential for bioactivity. The quinoline ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer and antimicrobial activities[2]. Notably, 5-nitroquinoline derivatives have been investigated for their cytotoxic effects against cancer cell lines[3][4][5]. Furthermore, the piperazine ring is a common component of many neuropharmacologically active drugs and targeted cancer therapies[6]. A structurally related compound, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, serves as a key intermediate in the synthesis of Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in breast cancer treatment[7].
This confluence of structural alerts strongly suggests that this compound warrants investigation as a potential anti-proliferative or cytotoxic agent. This guide provides a strategic framework and detailed protocols for its initial characterization in cell-based assays, designed for researchers in oncology and drug discovery. We will explore its impact on cell viability, programmed cell death (apoptosis), and cell cycle progression, culminating in a method to probe its potential mechanism of action.
Part 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability
The first critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and identifies the concentration range for subsequent mechanistic studies. The MTS assay is a robust, colorimetric method for this purpose.
Scientific Rationale: The MTS Assay
The MTS assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble, purple formazan product[8]. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells in the culture[9]. A decrease in formazan production in treated cells compared to untreated controls indicates either a reduction in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect).
Experimental Workflow: MTS Assay
Caption: Workflow for determining cell viability using the MTS assay.
Detailed Protocol: MTS Cell Viability Assay
-
Cell Plating: Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
Compound Preparation: Prepare a 2X stock concentration series of "this compound" in culture medium by serial dilution from a high-concentration DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution (pre-mixed with an electron coupling reagent like PES) to each well[9].
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light, until the color develops in the vehicle-treated wells.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader[8].
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
| Parameter | Description |
| Cell Line | e.g., MCF-7 (Breast Adenocarcinoma) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 72 hours |
| MTS Incubation | 2 hours |
| Readout | Absorbance at 490 nm |
| Calculated IC50 | The concentration of the compound that reduces cell viability by 50%. |
Part 2: Mechanistic Insight - Investigating Apoptosis Induction
If the compound reduces cell viability, the next logical step is to determine whether it does so by inducing programmed cell death (apoptosis). The Annexin V and Propidium Iodide (PI) dual-staining assay is the gold standard for this analysis via flow cytometry.
Scientific Rationale: Annexin V/PI Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS[10].
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that is impermeant to live cells with intact membranes. It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, staining the nucleus red.
By using both stains, we can differentiate the cell populations:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis, not apoptosis).
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the same well, and pellet by centrifugation (e.g., 300 x g for 5 minutes)[11].
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.
-
Staining Preparation: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL[12].
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) to the cell suspension[10]. Gently vortex and incubate for 15 minutes at room temperature in the dark[12].
-
PI Staining: Just prior to analysis, add 5-10 µL of Propidium Iodide staining solution to each tube. Do not wash the cells after this step.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Data Analysis: Use appropriate software to generate quadrant plots. Set gates based on unstained and single-stained controls. Quantify the percentage of cells in each of the four quadrants to determine the proportion of live, early apoptotic, and late apoptotic/necrotic cells.
| Quadrant | Cell Population | Interpretation |
| Lower Left (LL) | Annexin V (-) / PI (-) | Healthy, viable cells |
| Lower Right (LR) | Annexin V (+) / PI (-) | Early apoptotic cells |
| Upper Right (UR) | Annexin V (+) / PI (+) | Late apoptotic/necrotic cells |
| Upper Left (UL) | Annexin V (-) / PI (+) | Primary necrotic cells |
Part 3: Deeper Mechanistic Dive - Cell Cycle and Pathway Analysis
Given the structural similarity to an intermediate for a CDK4/6 inhibitor, investigating the compound's effect on cell cycle progression is a crucial next step. If apoptosis is observed, it may be preceded by cell cycle arrest. Furthermore, probing key signaling pathways can elucidate the molecular mechanism of action.
Protocol 3A: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: This method uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell[13]. This allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA synthesis, with a doubled (4N) DNA content. An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.
Detailed Protocol:
-
Cell Treatment & Harvest: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells[14]. Incubate on ice for at least 30 minutes (or store at 4°C for later analysis).
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol[14].
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.
-
PI Staining: Add PI solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature, protected from light[14].
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the PI fluorescence on a linear scale. Record at least 10,000 events[14].
-
Data Analysis: Generate a DNA content histogram. Use cell cycle analysis software to model the peaks and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.
Protocol 3B: Signaling Pathway Analysis by Western Blot
Scientific Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates[15]. Based on the potential anticancer activity and the link to CDK inhibitors, it is logical to investigate proteins involved in key pathways controlling cell proliferation and survival, such as the PI3K/Akt/mTOR pathway and the core cell cycle machinery. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival[16][17][18].
Signaling Pathway Diagram: PI3K/Akt/mTOR
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Detailed Protocol:
-
Protein Extraction: Treat cells with the compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors[19].
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE)[20].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[21].
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[22].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting key proteins overnight at 4°C. Suggested targets include:
-
PI3K/Akt Pathway: p-Akt (phosphorylated, active form), total Akt.
-
Cell Cycle: Cyclin D1, CDK4, p-Rb (phosphorylated Retinoblastoma protein).
-
Apoptosis: Cleaved Caspase-3, PARP.
-
Loading Control: β-actin or GAPDH (to ensure equal protein loading).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[19].
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system[19].
-
Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the intensity of the target protein bands to the loading control to compare expression levels across different treatments.
Conclusion and Future Directions
This comprehensive guide outlines a logical, multi-step approach to the initial cellular characterization of "this compound." By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a robust biological profile for this novel compound. The results from these assays will determine its potential as an anti-proliferative agent and guide future experiments, such as target deconvolution studies, in vivo efficacy models, and further exploration of its mechanism of action. The integration of these validated protocols provides a solid foundation for advancing this promising molecule through the drug discovery pipeline.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326-4341. [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(1), 1-13. [Link]
-
JoVE. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
PubMed. PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. JoVE (Journal of Visualized Experiments), (102), e53082. [Link]
-
Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 12(7), 1155-1165. [Link]
-
Creative Biolabs. Western Blot Protocol. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Assay Guidance Manual. Cell Viability Assays. [Link]
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Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 814034. [Link]
-
Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. [Link]
-
Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. [Link]
-
ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
-
National Institutes of Health. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
-
MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
-
PubChem. 5-Nitroquinoline. [Link]
-
National Institutes of Health. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). [Link]
-
PubMed. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. [Link]
-
National Institutes of Health. tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]
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"Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate" as a pharmaceutical intermediate
An In-Depth Technical Guide to the Application of tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate as a Pharmaceutical Intermediate
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of This compound , a key building block in modern medicinal chemistry.
Introduction: A Strategic Building Block for Targeted Therapeutics
In the landscape of drug discovery, the efficiency of a synthetic route is paramount. Pharmaceutical intermediates are the unsung heroes of this process, providing the foundational scaffolds upon which complex, biologically active molecules are built. This compound (CAS No. 1133115-87-3) is one such critical intermediate.[1][2]
Its structure is a deliberate convergence of functionalities designed for sequential, controlled elaboration:
-
Quinoline Core: A privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other targeted agents.[3]
-
Nitro Group: A versatile functional handle that serves as a precursor to an amine via reduction. This amine is often crucial for forming key interactions with biological targets or for further coupling reactions.
-
Boc-Protected Piperazine: A common motif in drug molecules that can modulate solubility and engage in hydrogen bonding. The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperazine nitrogen, which can be selectively removed under acidic conditions to enable subsequent derivatization.[4][5]
This guide elucidates the synthesis of this intermediate and details its transformation into a versatile scaffold ready for incorporation into drug candidates, particularly those targeting protein kinases.
Physicochemical Properties & Specifications
A thorough understanding of the intermediate's properties is essential for its effective use. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1133115-87-3 | [1] |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [1] |
| Molecular Weight | 358.39 g/mol | [1] |
| Appearance | Off-white to yellow solid | General Supplier Data |
| Purity (Typical) | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 88.81 Ų | [1] |
| logP | 3.20 | [1] |
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most logical and widely practiced method for synthesizing this intermediate is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable di-substituted quinoline with Boc-piperazine. The electron-withdrawing nitro group activates the quinoline ring, making it susceptible to nucleophilic attack by the piperazine nitrogen.
Proposed Reaction Scheme
Caption: SNAr synthesis of the title intermediate.
Detailed Experimental Protocol
Materials:
-
6-Chloro-5-nitroquinoline (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloro-5-nitroquinoline (1.0 equiv) and the chosen anhydrous solvent (DMSO or DMF, approx. 5-10 mL per mmol of starting material).
-
Reagent Addition: Add Boc-piperazine (1.2 equiv) followed by the base (DIPEA or K₂CO₃, 2.5 equiv).
-
Causality Note: A non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is used to scavenge the HCl generated during the reaction, driving it to completion. The choice of solvent (DMSO/DMF) is critical as these polar aprotic solvents effectively solvate the reactants and facilitate the SNAr mechanism.
-
-
Heating: Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-16 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water.
-
Causality Note: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts and residual polar solvent. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization
The crude product typically requires purification to meet the ≥98% purity standard required for pharmaceutical applications.[1]
Purification Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50%).
-
Elution: Load the slurry onto the column and elute with the solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid. Recrystallization from a solvent like ethanol or isopropanol can be performed for further purification if necessary.
Analytical Characterization Data
The identity and purity of the final compound must be confirmed.
| Analysis Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the quinoline, piperazine, and tert-butyl protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Resonances for all 18 unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | [M+H]⁺ ion corresponding to a mass of ~359.17. |
| HPLC | A single major peak with a purity of ≥98%. |
Downstream Applications in Pharmaceutical Synthesis
The strategic value of this compound lies in its capacity for sequential, orthogonal deprotection and functionalization. The following protocols outline its conversion into a versatile diamine scaffold.
Caption: Two-step conversion to a key diamine scaffold.
Protocol 1: Reduction of the Nitro Group
This protocol converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the quinoline ring and providing a key nucleophilic site.
Materials:
-
The title intermediate (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 50% wet, ~0.1 equiv by weight)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the intermediate in ethanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst.
-
Causality Note: Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups. The reaction should be conducted under an inert atmosphere before introducing hydrogen to prevent accidental ignition of the catalyst in air.
-
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature for 4-16 hours.
-
Monitoring & Workup: Once TLC/HPLC shows complete conversion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the amino-quinoline product, which can often be used directly in the next step.
Protocol 2: Boc Deprotection
This step unmasks the secondary amine of the piperazine ring, making it available for coupling reactions. The acid-lability of the Boc group allows for its selective removal.[4]
Materials:
-
Boc-protected amino-quinoline from the previous step (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the starting material in DCM (approx. 10 mL per mmol).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to a final concentration of 20-50% (v/v).[4]
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 1-3 hours, monitoring by TLC/HPLC.
-
Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual acid. The product is typically obtained as a TFA salt and can be converted to the free base by neutralization with a mild base (e.g., saturated NaHCO₃ solution) and extraction.
Conceptual Application: A Scaffold for Kinase Inhibitors
The resulting diamine, 6-(piperazin-1-yl)quinolin-5-amine , is a powerful precursor for synthesizing libraries of potential kinase inhibitors. The quinoline/quinazoline core is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors.[3][8] The two newly revealed amino groups can be selectively functionalized to build out the final drug molecule.
-
The C5-aniline can be acylated or used in condensation reactions to form heterocyclic rings.
-
The piperazine nitrogen is a common site for introducing side chains that target solvent-exposed regions of the kinase, enhancing potency and selectivity.[9]
Caption: Conceptual synthesis of a kinase inhibitor.
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate , a structural analog, is listed as harmful if swallowed.[10] Similar precautions should be taken with the title compound.
-
Work in a well-ventilated fume hood.
-
Palladium on carbon is flammable and should be handled with care, especially when dry.
-
Strong acids like TFA are corrosive and should be handled with extreme caution.
Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- Vertex AI Search. (n.d.). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (n.d.). One‐pot Boc‐deprotection–quinoxaline formation sequence under HT conditions.
- ChemScene. (n.d.). This compound.
- Benchchem. (n.d.). An In-depth Technical Guide to Boc Protecting Group Chemistry.
- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
- PubChem. (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
- BIOFOUNT. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents Med Chem, 9(3), 246-75. Retrieved from [Link]
- PubMed. (2014). Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives.
- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1133115-87-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate in Kinase Inhibitor Synthesis
Introduction: A Pivotal Intermediate in Dual-Target Kinase Inhibition
In the landscape of modern oncology, the development of targeted therapies that can simultaneously modulate multiple signaling pathways represents a significant advancement. Dual inhibitors, which can engage two or more distinct molecular targets, offer the potential for enhanced efficacy, reduced likelihood of drug resistance, and a more profound impact on tumor cell survival and proliferation. Within this paradigm, "tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate" (CAS No. 1133115-87-3) has emerged as a critical building block in the synthesis of potent dual-target kinase inhibitors.[1][2] Its unique structural features, comprising a nitroquinoline core and a Boc-protected piperazine moiety, make it an ideal precursor for the construction of complex heterocyclic systems that can effectively interact with the ATP-binding sites of kinases and other enzymes.
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of this key intermediate. We will delve into the detailed protocols for its preparation and its subsequent elaboration into the clinically investigated dual PI3K/HDAC inhibitor, Fimepinostat (CUDC-907).[3] The causality behind experimental choices, self-validating protocol design, and authoritative grounding are central to this guide, ensuring both scientific integrity and practical applicability.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the physicochemical properties of "this compound" is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1133115-87-3 | [1] |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [1] |
| Molecular Weight | 358.39 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [Generic supplier data] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in methanol. | [General knowledge of similar compounds] |
Synthetic Protocols
The synthesis of Fimepinostat (CUDC-907) from basic starting materials can be conceptualized as a multi-step process, with the formation of "this compound" being a key convergent step.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for Fimepinostat (CUDC-907).
Part 1: Synthesis of 6-Chloro-5-nitroquinoline
The synthesis of the key intermediate begins with the preparation of the activated quinoline core. This protocol is based on established methodologies for the nitration and subsequent chlorination of quinoline derivatives.
Protocol 1: Synthesis of 6-Chloro-5-nitroquinoline
| Reagents & Materials | Equipment |
| 6-Chloroquinoline | Round-bottom flask with reflux condenser |
| Fuming nitric acid | Magnetic stirrer with heating mantle |
| Concentrated sulfuric acid | Ice bath |
| Phosphorus pentachloride (PCl₅) | Fume hood |
| Dichloromethane (DCM) | Rotary evaporator |
| Saturated sodium bicarbonate solution | Standard laboratory glassware |
| Anhydrous sodium sulfate | |
| Silica gel for column chromatography |
Step-by-Step Procedure:
-
Nitration:
-
To a stirred solution of 6-chloroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitroquinoline intermediate.
-
-
Chlorination (if starting from a hydroxyquinoline precursor):
-
This step is provided for context; the direct nitration of 6-chloroquinoline is often more direct. If starting from a hydroxyquinoline, the hydroxyl group would be converted to a chloride, typically using a reagent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 6-chloro-5-nitroquinoline.
-
Causality Behind Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is essential for the electrophilic nitration of the electron-deficient quinoline ring. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize side reactions.
Part 2: Synthesis of this compound
This is the pivotal step where the piperazine moiety is introduced via a nucleophilic aromatic substitution (SNA) reaction. The Boc protecting group on the piperazine is crucial for preventing double substitution and allowing for selective deprotection later in the synthesis. This protocol is adapted from procedures described in patents for the synthesis of CUDC-907.
Protocol 2: Synthesis of the Key Intermediate
| Reagents & Materials | Equipment |
| 6-Chloro-5-nitroquinoline | Round-bottom flask with reflux condenser |
| tert-Butyl piperazine-1-carboxylate (Boc-piperazine) | Magnetic stirrer with heating mantle |
| N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) | Nitrogen or Argon inert atmosphere setup |
| Dimethylformamide (DMF) or Acetonitrile (ACN) | Fume hood |
| Ethyl acetate (EtOAc) | Rotary evaporator |
| Brine | Standard laboratory glassware |
| Anhydrous sodium sulfate | |
| Silica gel for column chromatography |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a solution of 6-chloro-5-nitroquinoline (1.0 eq) in DMF or ACN, add tert-butyl piperazine-1-carboxylate (1.2 eq) and a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).
-
The use of a non-nucleophilic base like DIPEA is critical to scavenge the HCl byproduct without competing with the piperazine nucleophile.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Extraction:
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield "this compound" as a solid.
-
Self-Validating System: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and ensure it is of sufficient quality for the subsequent steps. The expected mass peak in the mass spectrum would correspond to [M+H]⁺ at m/z 359.4.
Part 3: Synthesis of Fimepinostat (CUDC-907)
The final steps in the synthesis of Fimepinostat involve the reduction of the nitro group to an amine, deprotection of the Boc group, and a final amide coupling.
Protocol 3: Elaboration to Fimepinostat (CUDC-907)
| Reagents & Materials | Equipment |
| This compound | Hydrogenation apparatus or round-bottom flask |
| Palladium on carbon (Pd/C, 10%) or Tin(II) chloride (SnCl₂) | Magnetic stirrer |
| Methanol (MeOH) or Ethanol (EtOH) | Inert atmosphere setup |
| Hydrogen gas (H₂) or Hydrochloric acid (HCl) | Filtration apparatus |
| Trifluoroacetic acid (TFA) or HCl in dioxane | Rotary evaporator |
| The appropriate carboxylic acid coupling partner for Fimepinostat | Standard laboratory glassware |
| HATU or HOBt/EDC (coupling reagents) | |
| N,N-Diisopropylethylamine (DIPEA) | |
| Dichloromethane (DCM) or Dimethylformamide (DMF) |
Step-by-Step Procedure:
-
Nitro Group Reduction:
-
Dissolve the nitroquinoline intermediate (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir at room temperature for 4-8 hours.
-
Alternatively, reduction can be achieved using SnCl₂ in ethanol or ethyl acetate.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude aminoquinoline.
-
-
Boc Deprotection:
-
Dissolve the crude aminoquinoline in dichloromethane.
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the crude diamine salt.
-
-
Amide Coupling:
-
Dissolve the appropriate carboxylic acid coupling partner (1.0 eq) in DMF or DCM.
-
Add HATU (1.1 eq) or a mixture of HOBt (1.1 eq) and EDC (1.1 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add the crude diamine salt (1.0 eq) followed by DIPEA (3.0 eq) to neutralize the salt and facilitate the coupling.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Final Purification:
-
Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography to yield Fimepinostat (CUDC-907).
-
Mechanism of Action of the Final Product: Fimepinostat (CUDC-907)
Fimepinostat is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[3] This dual activity allows it to simultaneously target two critical pathways in cancer cell growth and survival.
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and angiogenesis. Fimepinostat inhibits Class I PI3K isoforms, thereby blocking the downstream signaling cascade.[4]
-
HDAC Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Fimepinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[3]
The synergistic effect of inhibiting both PI3K and HDAC leads to potent anti-cancer activity, including the induction of apoptosis and cell cycle arrest in malignant cells.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of Fimepinostat (CUDC-907).
Conclusion
"this compound" is a strategically important intermediate that enables the efficient synthesis of the dual PI3K/HDAC inhibitor Fimepinostat (CUDC-907). The protocols outlined in this guide provide a detailed and scientifically grounded framework for its preparation and subsequent conversion. By understanding the rationale behind each synthetic step and the mechanism of action of the final product, researchers are well-equipped to utilize this valuable building block in the development of next-generation targeted cancer therapies.
References
- Qian, C., et al. (2012). CUDC-907, a novel dual-acting inhibitor of PI3K and HDAC, shows potent activity against solid tumors and hematologic malignancies. American Association for Cancer Research Annual Meeting.
-
Sun, L., et al. (2017). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. Haematologica, 102(5), 874-883. [Link]
-
PubChem. This compound. [Link]
-
Jones, P., et al. (2011). Preparation of thienopyrimidines as PI3K and/or mTOR inhibitors. WIPO Patent Application WO/2011/031527. [Link]
- Curis, Inc. (2013). Phosphoinositide 3-kinase inhibitors with a zinc binding moiety. U.S.
- Curis, Inc. (2013). Methods of treating diseases mediated by PI3K, mTOR and/or HDAC. U.S.
-
National Cancer Institute. NCI Drug Dictionary: fimepinostat. [Link]
-
Cai, X., et al. (2016). The dual PI3K/HDAC inhibitor CUDC-907 has synergistic activity with the Wee1 inhibitor adavosertib in acute myeloid leukemia. Leukemia, 30(10), 2090-2100. [Link]
Sources
- 1. Readily Isolated Bispecific Antibodies with Native Immunoglobulin Format - Patent US-2010331527-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8367663B2 - Phosphoinositide 3-kinase inhibitors with a zinc binding moiety - Google Patents [patents.google.com]
- 3. US8865742B2 - Intermediate compounds and processes for the preparation of quinoline derivatives such as Laquinimod sodium - Google Patents [patents.google.com]
- 4. patentscope.wipo.int [patentscope.wipo.int]
- 5. US11186547B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate
Welcome to the technical support resource for the synthesis of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your reaction yield and product purity.
The synthesis of this molecule is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The core of this transformation involves the displacement of a leaving group (typically a halide) on the quinoline ring by the secondary amine of N-Boc-piperazine. The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) at the C-5 position, which activates the C-6 position for nucleophilic attack.
Understanding the mechanism is key to troubleshooting. The reaction proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] Optimizing the stability of this intermediate and the rate of the subsequent elimination step is critical for achieving high yields.
Visualizing the Core Reaction Mechanism
Caption: Figure 1: General S(N)Ar reaction pathway.
Troubleshooting Guide: Question & Answer Format
This section addresses specific experimental issues in a direct Q&A format.
Question 1: My reaction yield is consistently low (<40%). What are the most likely causes?
Answer: Low yield is the most common issue and can typically be traced to one of four areas: reagent quality, reaction conditions, stoichiometry, or work-up procedure.
-
Reagent Quality & Stoichiometry:
-
N-Boc-piperazine: Ensure it is pure and dry. The presence of excess moisture can interfere with the reaction. Use a slight excess of the piperazine nucleophile (e.g., 1.1 to 1.3 equivalents) to help drive the reaction to completion.
-
6-halo-5-nitroquinoline: Confirm the purity of your starting material. The reactivity of the leaving group is critical. Generally, for SNAr, the reactivity order is F > Cl > Br > I. If you are using a chloro- or bromo- derivative and experiencing low reactivity, sourcing or synthesizing the fluoro- version may significantly improve yields, although this can be more costly.
-
Base: The base is crucial for scavenging the acid (HCl, HBr) generated during the reaction. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is anhydrous. Incomplete neutralization can protonate the piperazine nucleophile, rendering it inactive.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are standard because they effectively solvate the charged Meisenheimer complex.[2] If you are using a less polar solvent like THF or Dioxane, the reaction may be sluggish. Switching to DMSO can often accelerate the reaction, but may also require higher purification effort.
-
Temperature: SNAr reactions often require heat to overcome the activation energy associated with disrupting the aromaticity of the quinoline ring.[3] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is the first parameter to optimize. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition at higher temperatures.
-
-
Work-up & Purification:
-
Product may be lost during extraction if it has partial solubility in the aqueous phase. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Silica gel chromatography can sometimes lead to product loss, especially if the compound is unstable on silica. Consider using a different stationary phase or minimizing the time the product spends on the column.
-
Question 2: The reaction stalls, leaving a significant amount of unreacted 6-halo-5-nitroquinoline. How can I push it to completion?
Answer: A stalled reaction points to insufficient activation energy, a deactivated nucleophile, or an equilibrium issue.
-
Increase Thermal Energy: As mentioned above, temperature is a primary driver. Increase the reaction temperature in 20 °C increments, monitoring for decomposition.
-
Choice of Base: A stronger, more soluble base might be required. If you are using a heterogeneous base like K₂CO₃, consider switching to a stronger base like Cs₂CO₃, which has higher solubility in organic solvents, or a soluble organic base like DBU or DIPEA.
-
Solvent Effects: The choice of solvent can significantly influence reaction rates. Solvents with high hydrogen bond basicity can sometimes affect regioselectivity or reaction rate.[4] For SNAr, DMSO is often a superior choice to DMF for accelerating slow reactions.
-
Re-addition of Reagents: If you suspect your N-Boc-piperazine has degraded or been consumed by side reactions, adding another small portion (0.2-0.3 equivalents) after the reaction has stalled for several hours can sometimes restart the conversion.
Question 3: I'm observing a major side product in my LC-MS/TLC analysis. What could it be?
Answer: Side products in this reaction often arise from three sources: reaction at an alternative position, decomposition of starting materials or product, or reaction with the solvent.
-
Alternative Substitution: While the C-6 position is strongly activated by the C-5 nitro group, nucleophilic attack at other positions on the quinoline ring is a possibility, though less likely. Characterization by 2D-NMR can confirm the connectivity.[5]
-
Decomposition: At high temperatures, nitro-aromatic compounds can be susceptible to decomposition. If you see a complex mixture of byproducts appearing only after prolonged heating, consider running the reaction at a slightly lower temperature for a longer duration.
-
Reaction with Solvent: In rare cases, solvents like DMF can participate in side reactions under strongly basic or high-temperature conditions. If you suspect this, switching to an alternative polar aprotic solvent like DMSO or NMP is a good diagnostic step.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this SNAr reaction? A: There is no single "best" base, as the optimal choice depends on the solvent and temperature.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are robust, inexpensive, and widely used. Cs₂CO₃ is often more effective than K₂CO₃ due to its greater solubility. They are a good first choice.
-
Organic Amines (DIPEA, Et₃N): These are homogeneous bases that can be effective, but they can also act as competing nucleophiles in some cases. Use with caution.
-
Stronger Bases (NaH, KHMDS): These can be used to pre-form the piperazine anion, which can dramatically increase nucleophilicity. However, this approach is more sensitive to moisture and may increase the formation of side products. This is generally reserved for very unreactive systems.[6]
Q: How does solvent choice impact the reaction? A: The solvent's primary role is to stabilize the charged Meisenheimer intermediate.
-
Polar Aprotic (DMSO, DMF, NMP): Highly recommended. They are excellent at solvating the intermediate, leading to faster reaction rates.
-
Ethers (THF, Dioxane): Less effective. Reactions will be significantly slower and require higher temperatures.
-
Alcohols (EtOH, IPA): Generally avoided. They are protic and can act as competing nucleophiles, leading to O-alkylation byproducts.
Q: Can I run this reaction under aqueous conditions? A: While unconventional, some SNAr reactions can be performed in water, sometimes accelerated by additives like HPMC.[7] This "on-water" chemistry can be environmentally friendly. However, for this specific substrate, the solubility of the starting quinoline is likely to be very low, making it a challenging approach without significant optimization.
Experimental Protocols & Data
Baseline Protocol for Synthesis
This protocol is a standard starting point based on common SNAr conditions.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-chloro-5-nitroquinoline (1.0 equiv), N-Boc-piperazine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous Dimethylformamide (DMF) to create a 0.1 M solution based on the limiting reagent.
-
Stir the mixture at 80 °C.
-
Monitor the reaction progress every 2-4 hours using TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Table of Optimization Parameters
The following table summarizes potential optimization pathways and their rationales, extrapolated from general SNAr literature.
| Parameter | Standard Condition | Optimization Strategy | Rationale & Citation |
| Leaving Group | 6-Chloro -5-nitroquinoline | Use 6-Fluoro -5-nitroquinoline | The C-F bond is more polarized, making the carbon more electrophilic and accelerating the rate-determining nucleophilic attack step. |
| Solvent | DMF | Switch to DMSO | DMSO has a higher dielectric constant and is better at stabilizing the Meisenheimer complex, often leading to faster rates.[2] |
| Base | K₂CO₃ (heterogeneous) | Switch to Cs₂CO₃ (more soluble) | Increased solubility of the base provides a higher concentration of active base in solution, improving reaction efficiency. |
| Temperature | 80 °C | Increase to 100-120 °C | Provides the necessary activation energy to overcome the aromatic stabilization of the quinoline ring.[3] |
| Stoichiometry | 1.2 equiv. Boc-piperazine | Increase to 1.5 equiv. | Le Châtelier's principle; pushes the reaction equilibrium towards the product side. |
Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing and solving yield issues.
Caption: Figure 2: A step-by-step decision tree for troubleshooting.
References
-
PubChem. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
A-Z Chemistry. Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. [Link]
-
PubMed Central (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. [Link]
-
PubMed Central (PMC). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
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- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
"Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate" solubility issues and solutions
Welcome to the technical support guide for tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate (CAS No. 1133115-87-3). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. We will explore the underlying physicochemical reasons for these issues and provide actionable, step-by-step protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve, particularly in aqueous solutions?
A1: The poor aqueous solubility of this compound is rooted in its molecular architecture. Several structural features contribute to this characteristic:
-
Hydrophobic Core: The molecule is built on a quinoline ring system, a bicyclic aromatic structure that is inherently hydrophobic and resists interaction with polar water molecules.[1]
-
Lipophilic Protecting Group: The tert-butyl carboxylate (Boc) group attached to the piperazine ring is large and nonpolar, significantly increasing the overall lipophilicity of the molecule.
-
High Crystal Lattice Energy: The planar nitroquinoline portion and the rigid structure can lead to strong intermolecular interactions in the solid state. This high crystal lattice energy requires a substantial amount of energy to break apart the crystal structure for dissolution to occur.
-
Calculated Lipophilicity: The calculated LogP value for this compound is approximately 3.2, which indicates a strong preference for a lipid environment over an aqueous one.[2]
Q2: I am observing inconsistent or non-reproducible results in my cell-based assays. Could this be related to solubility?
A2: Absolutely. This is a classic symptom of a compound precipitating out of the assay medium. When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its kinetic solubility limit in the final medium. This leads to an unknown and lower-than-intended final concentration, causing significant variability in experimental outcomes. It is crucial to first determine the compound's solubility in your specific assay buffer before proceeding with biological experiments.[3]
Q3: What are the recommended starting solvents for preparing stock solutions?
A3: Based on the structure and properties of related compounds, the following organic solvents are recommended for preparing concentrated stock solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for initial stock preparation due to its high solubilizing power for a wide range of organic molecules.
-
Dimethylformamide (DMF): A suitable alternative to DMSO.
-
Dichloromethane (DCM) & Ethanol: While quinoline derivatives show good solubility in these solvents, they are more volatile and less commonly used for stock solutions intended for biological assays.[4] They may be useful for chemical reactions or certain analytical preparations.
Aqueous solubility is expected to be very low. Direct dissolution in aqueous buffers is not recommended.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 1133115-87-3 | [2] |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [2] |
| Molecular Weight | 358.39 g/mol | [2] |
| Calculated LogP | 3.20 | [2] |
| Topological Polar Surface Area (TPSA) | 88.81 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides a systematic approach to improving the aqueous solubility of this compound for experimental use.
Logical Workflow for Solubility Enhancement
The following workflow provides a decision-making framework to address solubility challenges, starting with the simplest methods and progressing to more advanced techniques.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Co-Solvent System Optimization
The use of a water-miscible organic co-solvent is the most direct method to increase the solubility of a hydrophobic compound.[5] The goal is to keep the final co-solvent concentration as low as possible to avoid impacting the biological system.
Objective: To prepare a working solution in aqueous buffer while minimizing precipitation.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (37°C) or vortexing if necessary.
-
Perform Intermediate Dilution (Optional but Recommended): Instead of diluting directly into the final buffer, create an intermediate dilution in a mixture of buffer and DMSO. For example, dilute the 10 mM stock 1:10 in a 50:50 DMSO:buffer solution. This gradual reduction in organic solvent can prevent shock precipitation.[6]
-
Final Dilution: Add the intermediate dilution (or the primary stock if skipping step 2) to the final assay buffer with vigorous vortexing.
-
Observe for Precipitation: Let the final solution stand for at least 15-30 minutes and visually inspect for any cloudiness or precipitate against a dark background.
-
Optimization: If precipitation occurs, lower the final concentration of the compound or slightly increase the final percentage of DMSO, ensuring it remains within the tolerance limit of your assay (typically <1%).[6]
Protocol 2: pH-Dependent Solubility Profiling
The piperazine and quinoline moieties contain basic nitrogen atoms.[1][3] Lowering the pH can protonate these sites, creating a more polar, charged species that is often significantly more soluble in water.[7]
Objective: To determine if solubility can be enhanced by adjusting the pH of the aqueous medium.
Materials:
-
Compound stock solution in DMSO
-
A series of buffers with varying pH values (e.g., pH 4.0, 5.5, 6.5, 7.4)
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare Saturated Solutions: In separate vials, add an excess amount of the solid compound to each buffer of a different pH. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully take a known volume of the supernatant, dilute it with a suitable solvent (like DMSO or methanol), and measure the concentration using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for dissolution.
Causality Note: An increase in solubility at lower pH values strongly suggests that the protonated form of the molecule is more soluble. This information can be used to select an appropriate buffer system for your experiments, provided the lower pH is compatible with your assay.
Protocol 3: Small-Scale Salt Formation Screening
Converting the basic free base into a salt is a highly effective and widely used method to dramatically improve aqueous solubility and dissolution rates.[3][8]
Objective: To rapidly screen for the formation of a more soluble salt.
Materials:
-
This compound (free base)
-
Solvents (e.g., isopropanol, ethanol, ethyl acetate)
-
Acids (e.g., 1M HCl in diethyl ether or dioxane, methanesulfonic acid)
-
Stir plate and magnetic stir bars
Procedure:
-
Dissolve the Free Base: Dissolve a known amount of the compound in a minimal volume of a suitable organic solvent (e.g., isopropanol).
-
Acid Addition: While stirring, slowly add one molar equivalent of the acid solution (e.g., 1M HCl).
-
Observe for Precipitation: The formation of a precipitate often indicates that a salt has been formed which is less soluble in the organic solvent.
-
Isolation: If a precipitate forms, isolate the solid by filtration, wash with the organic solvent, and dry under vacuum.
-
Solubility Testing: Test the aqueous solubility of the newly formed solid using Protocol 2. A significant increase in solubility compared to the free base indicates successful salt formation.
-
Characterization: For rigorous confirmation, the isolated solid should be analyzed by techniques like NMR, DSC, or XRPD to confirm the formation of a new crystalline salt form.[3]
References
- Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
- Benchchem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
- National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques.
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- International Journal of Pharmaceutical Sciences Review and Research. Enhancing solubility of poorly soluble drugs using various techniques.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- Journal of Applied Pharmaceutical Science. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Dakenchem. What is the solubility of quinoline in different solvents for antimalarial formulations?
- ChemScene. This compound.
- Solubility of Things. Piperazine.
- Benchchem. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
- Wikipedia. Quinoline.
- Wikipedia. Piperazine.
- ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Drug Development and Delivery. Aqueous solubility-enhancing excipient technologies: a review of recent developments.
Sources
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- 2. chemscene.com [chemscene.com]
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- 5. ijpbr.in [ijpbr.in]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Overcoming side reactions in "Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate" synthesis
Welcome to the technical support guide for the synthesis of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate (CAS 1133115-87-3).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Section 1: Troubleshooting Guide - Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.
Question 1: My reaction is sluggish or incomplete, resulting in low yield of the desired product. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the SNAr reaction between a 6-halo-5-nitroquinoline and N-Boc-piperazine is a frequent issue. The root causes typically fall into three categories: insufficient reactivity of the starting materials, suboptimal reaction conditions, or deactivation of the nucleophile.
Causality & Explanation:
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via an addition-elimination mechanism, where the piperazine nitrogen attacks the carbon bearing the leaving group (e.g., Chlorine or Fluorine) on the quinoline ring.[2][3][4] The rate-determining step is usually the initial nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex.[3][5] The stability of this complex, and thus the reaction rate, is highly dependent on the electron-withdrawing strength of substituents on the aromatic ring.
-
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken after the rate-determining step. Consequently, the bond strength is less critical than the atom's electronegativity, which helps to inductively withdraw electron density from the reaction site. The typical reactivity order is F > Cl > Br > I.[5][6] If you are using a 6-chloro-5-nitroquinoline, switching to a 6-fluoro equivalent can significantly accelerate the reaction.[7]
-
Base and Nucleophile pKa: N-Boc-piperazine is a moderately strong nucleophile. A common practice is to use a non-nucleophilic base (e.g., DIPEA, K₂CO₃, or Et₃N) to scavenge the HX acid formed during the reaction. If the base's pKa is too low, it may not effectively prevent the protonation of the N-Boc-piperazine, which would render the nucleophile inactive.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions. They effectively solvate the cation of the base and the intermediate complex without strongly solvating the nucleophile, thus maximizing its reactivity.
-
Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions. Finding the optimal temperature is crucial for maximizing yield.
Troubleshooting Protocol & Recommendations:
| Parameter | Recommended Action | Rationale |
| Leaving Group | If using 6-chloro-5-nitroquinoline, consider switching to 6-fluoro-5-nitroquinoline. | Fluorine is more electronegative and a better leaving group in SNAr, accelerating the rate-determining nucleophilic attack.[6][7] |
| Base | Use a non-nucleophilic base with a pKa higher than that of the protonated N-Boc-piperazine. DIPEA or K₂CO₃ are common choices. Use 1.5-2.0 equivalents. | Ensures the nucleophile remains deprotonated and active throughout the reaction. |
| Solvent | Use a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF. | These solvents enhance the nucleophilicity of the amine and stabilize the Meisenheimer intermediate.[2] |
| Temperature | Incrementally increase the reaction temperature. Start at 80 °C and increase in 10 °C intervals, monitoring by TLC/LC-MS. Do not exceed 120-130 °C to avoid decomposition. | Optimizes the reaction rate while minimizing thermal degradation and potential deprotection of the Boc group.[8] |
| Reagent Purity | Ensure the 6-halo-5-nitroquinoline starting material is pure. The synthesis often involves strong nitrating acids which can leave acidic residues.[9][10] | Acidic impurities can neutralize the base and quench the nucleophile. |
Question 2: I am observing a significant amount of an impurity that appears to be the deprotected piperazine-quinoline product. Why is the Boc group being cleaved and how can I prevent it?
Answer:
Cleavage of the tert-butoxycarbonyl (Boc) protecting group is a common side reaction, especially under harsh thermal or acidic conditions.
Causality & Explanation:
The Boc group is notoriously labile under acidic conditions.[11][12] While it is generally stable to bases and nucleophiles, unintended sources of acid or excessive heat can lead to its removal.[11][12]
-
In-situ Acid Formation: The reaction generates one equivalent of acid (e.g., HCl or HF). If the scavenger base is insufficient, inefficient, or consumed by impurities, the reaction medium will become acidic, leading to Boc deprotection.
-
Thermal Instability: Although generally considered thermally stable, prolonged heating at high temperatures (>120 °C) can induce thermal cleavage of the Boc group, especially if trace amounts of acid are present.[13]
-
Workup Conditions: Using acidic conditions during the aqueous workup (e.g., an acid wash to remove excess base) before the product is fully isolated can prematurely cleave the Boc group.
Preventative Measures & Protocol Adjustments:
-
Ensure Sufficient Base: Use at least 1.5 equivalents of a suitable base like DIPEA or K₂CO₃ to neutralize the generated acid promptly.
-
Control Reaction Temperature: Maintain the reaction temperature at the lowest effective level. Monitor the reaction closely to avoid unnecessarily long heating times.
-
Purify Starting Materials: Ensure the 6-halo-5-nitroquinoline is free from residual nitrating or other acids.
-
Modified Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into cold water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer with a mild basic solution (e.g., saturated NaHCO₃ solution) first to remove any residual acid before washing with brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure at moderate temperature (<40 °C).
-
Question 3: My final product is contaminated with isomeric impurities. What is the source of these isomers and how can I improve regioselectivity?
Answer:
The formation of isomeric products points to issues with the regioselectivity of either the initial nitration to form the quinoline starting material or a competing nucleophilic substitution reaction.
Causality & Explanation:
The synthesis of the precursor, 6-chloro-5-nitroquinoline, typically involves the nitration of 6-chloroquinoline.[9] Electrophilic nitration of quinoline derivatives can yield a mixture of isomers. The directing effects of the chloro-substituent and the quinoline nitrogen atom favor nitration at the 5 and 8 positions. While the 5-nitro isomer is often the major product, improper control of nitration conditions can lead to the formation of 6-chloro-8-nitroquinoline as a significant impurity.
If this isomeric impurity is present in the starting material, it will react with N-Boc-piperazine to produce the corresponding Tert-butyl 4-(8-nitroquinolin-6-YL)piperazine-1-carboxylate isomer, which can be difficult to separate from the desired product.
Improving Regioselectivity & Purification:
-
Starting Material Purity Check: Before starting the SNAr reaction, meticulously check the purity of your 6-chloro-5-nitroquinoline starting material by ¹H NMR and LC-MS to quantify any isomeric impurities.
-
Re-purification of Starting Material: If significant isomeric impurities are detected, purify the 6-chloro-5-nitroquinoline via recrystallization or column chromatography before use.
-
Optimized Nitration: If synthesizing the precursor in-house, carefully control the nitration temperature (typically 0-5 °C) and the rate of addition of the nitrating mixture to maximize the yield of the desired 5-nitro isomer.[10]
-
Final Product Purification: If isomeric impurities are still present in the final product, separation can be achieved through careful column chromatography using a gradient elution system, or by preparative HPLC.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
-
A1: Anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended. They are excellent at solvating the intermediate Meisenheimer complex and do not interfere with the nucleophile.[2]
Q2: Which leaving group is better, Chlorine or Fluorine, on the quinoline ring?
-
A2: For SNAr reactions, fluorine is generally the superior leaving group.[6][7] Its high electronegativity strongly activates the ring towards nucleophilic attack, which is typically the rate-determining step.[5]
Q3: Can I use a stronger base like Sodium Hydride (NaH) to deprotonate the piperazine?
-
A3: This is not recommended. While NaH is a strong base, N-Boc-piperazine is sufficiently nucleophilic to react without prior deprotonation. The use of a very strong base could lead to unwanted side reactions, such as deprotonation of other sites on the molecule or reaction with the solvent. A weaker, non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is sufficient to act as an acid scavenger.
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. For TLC, a mobile phase of Ethyl Acetate/Hexane (e.g., 30-50% Ethyl Acetate) is a good starting point. The product is typically more polar than the 6-halo-5-nitroquinoline starting material.
Q5: My final product appears as a dark, tar-like substance. What happened?
-
A5: The formation of dark, insoluble materials often indicates decomposition. Nitroaromatic compounds can be sensitive to high temperatures and strong bases. This could be caused by excessive heating, use of an overly strong base, or a reaction that was left for too long. Review your reaction temperature and time, and consider if a milder base could be used. Also, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Section 3: Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the core reaction and a general troubleshooting workflow.
Reaction Pathway
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? . ResearchGate. [Link]
-
Nucleophilic aromatic substitution . Wikipedia. [Link]
-
tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate, 95.0%+ . 幺米Lab. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . MDPI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Publications. [Link]
-
6-methoxy-8-nitroquinoline . Organic Syntheses Procedure. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen . National Institutes of Health. [Link]
-
16.7: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . MDPI. [Link]
-
Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . National Institutes of Health. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PubMed Central. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions . ACS Publications. [Link]
-
Piperazinyl quinolines as chemosensitizers to increase fluconazole susceptibility of Candida albicans clinical isolates . ResearchGate. [Link]
-
Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties . National Institutes of Health. [Link]
-
Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19) . ResearchGate. [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor . National Institutes of Health. [Link]
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- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate
Welcome to the comprehensive technical support guide for the synthesis of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate . This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the optimization of this crucial nucleophilic aromatic substitution (SNAr) reaction. Our goal is to empower you with the expertise to not only successfully synthesize this molecule but also to understand the underlying chemical principles that govern the reaction's success.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (commonly a halide, such as chlorine) from the 6-position of a 5-nitroquinoline derivative by the secondary amine of tert-butyl piperazine-1-carboxylate (Boc-piperazine).
The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position of the quinoline ring. This group activates the aromatic system towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The general mechanism is a two-step addition-elimination process.[1][2]
II. Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient activation of the quinoline ring: While the nitro group is a strong activator, poor quality starting material can hinder the reaction. 2. Poor leaving group: The reactivity of the leaving group follows the general trend F > Cl > Br > I for SNAr reactions. 3. Weakly nucleophilic piperazine: The Boc-piperazine may not be sufficiently nucleophilic under the reaction conditions. 4. Inappropriate solvent: The choice of solvent is critical for SNAr reactions. 5. Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate. 6. Decomposition of starting materials or product: High temperatures or prolonged reaction times can lead to degradation. | 1. Verify starting material purity: Ensure the 6-halo-5-nitroquinoline is of high purity. 2. Select an appropriate leaving group: If possible, start with 6-fluoro-5-nitroquinoline for the highest reactivity. 3. Use a suitable base: A base is often required to deprotonate the piperazine, increasing its nucleophilicity. Common choices include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 4. Choose a polar aprotic solvent: Solvents like DMSO, DMF, or NMP are generally effective as they solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.[3] 5. Optimize reaction temperature: Start at a moderate temperature (e.g., 80-100 °C) and gradually increase if the reaction is slow, monitoring for decomposition. 6. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to avoid unnecessary heating. |
| Formation of Multiple Products (Impurity Profile) | 1. Vicarious Nucleophilic Substitution (VNS): A potential side reaction where the nucleophile attacks a hydrogen atom on the activated quinoline ring, rather than the carbon bearing the leaving group.[4][5][6] 2. Di-substitution: If the starting material has multiple leaving groups, or if the product can undergo further reaction, di-substituted products may form. 3. Decomposition products: As mentioned above, high temperatures can lead to a complex mixture of byproducts.[3] | 1. Control reaction conditions: VNS can sometimes be minimized by carefully controlling the base and temperature. Using a stoichiometric amount of a milder base may be beneficial. 2. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc-piperazine to ensure complete consumption of the starting quinoline without promoting further reactions. 3. Optimize temperature and reaction time: Monitor the reaction closely to determine the optimal point for quenching, thereby minimizing the formation of degradation products. |
| Difficult Purification | 1. Residual high-boiling solvent: Solvents like DMSO and DMF can be difficult to remove completely. 2. Similar polarity of product and impurities: Co-elution during column chromatography can be a challenge. 3. Product is an oil or difficult to crystallize: This can make isolation and purification challenging. | 1. Aqueous work-up: After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) can help remove the bulk of high-boiling polar solvents. 2. Optimize chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. 3. Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. If it is an oil, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification or wash away impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
A1: The choice of base can be critical. For the reaction of a halo-nitroquinoline with Boc-piperazine, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point. These bases are generally effective at deprotonating the piperazine nitrogen without being overly harsh. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The optimal base may need to be determined empirically for your specific reaction conditions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[7][8][9][10][11] Spot the starting materials (6-halo-5-nitroquinoline and Boc-piperazine) and the reaction mixture on a TLC plate. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to give good separation between the starting materials and the product. The reaction is complete when the spot corresponding to the limiting reactant (usually the quinoline derivative) has disappeared.
Q3: What are the key safety considerations for this reaction?
A3: Nitroaromatic compounds can be energetic and should be handled with care, especially when heating. The reaction should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The use of high-boiling aprotic solvents like DMF and DMSO requires careful handling as they can be skin-permeable.
Q4: Can I use a different protecting group for the piperazine?
A4: Yes, other protecting groups can be used, but the Boc group is common due to its stability under the basic conditions of the SNAr reaction and its relatively straightforward removal under acidic conditions. If you choose a different protecting group, ensure it is stable to the reaction conditions and that you have a reliable method for its removal that is compatible with your target molecule.
IV. Experimental Protocols
Optimized Synthesis Protocol for this compound
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
6-Chloro-5-nitroquinoline
-
Tert-butyl piperazine-1-carboxylate (Boc-piperazine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-5-nitroquinoline (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration of ~0.2-0.5 M is a good starting point).
-
Add tert-butyl piperazine-1-carboxylate (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete (as indicated by the disappearance of the 6-chloro-5-nitroquinoline spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Workflow Diagram
Caption: Reaction workflow for the synthesis of this compound.
V. Potential Side Reactions
Understanding potential side reactions is crucial for optimizing the synthesis and interpreting analytical data.
Vicarious Nucleophilic Substitution (VNS)
In the presence of a strong base, Boc-piperazine could potentially act as a nucleophile in a VNS reaction, attacking a hydrogen atom on the quinoline ring ortho or para to the nitro group. This would lead to the formation of isomeric products.
Caption: Competing SNAr and VNS pathways.
To minimize the risk of VNS, it is advisable to use the mildest basic conditions that still afford a reasonable reaction rate.
VI. Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Recommended Range/Value | Rationale |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents enhance the nucleophilicity of the piperazine. |
| Base | K₂CO₃, Cs₂CO₃, TEA, DIPEA | A base is needed to facilitate the reaction, with inorganic carbonates being a good starting choice. |
| Temperature | 80 - 120 °C | Heating is generally required to achieve a reasonable reaction rate. |
| Reactant Ratio (Boc-piperazine:Quinoline) | 1.1:1 to 1.5:1 | A slight excess of the nucleophile ensures complete consumption of the limiting quinoline starting material. |
| Concentration | 0.1 - 0.5 M | A moderate concentration is generally effective. |
VII. References
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC - NIH.
-
Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
-
How to increase the efficiency of nucleophilic aromatic substitution reactions. Benchchem.
-
2.3B: Uses of TLC. Chemistry LibreTexts.
-
A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
-
TLC Monitoring of Reaction Progress. Coconote.
-
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
-
SNAr troubleshooting. r/AskChemistry - Reddit.
-
Monitoring Reactions by TLC. Wsu.
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual.
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
-
Vicarious Nucleophilic Substitution of Hydrogen.
-
This compound. ChemScene.
-
Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
-
Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Request PDF - ResearchGate.
-
Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines. Benchchem.
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Vicarious nucleophilic substitution. Wikipedia.
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com.
-
Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. Benchchem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Removal of Boc protecting group as workup? r/chemistry - Reddit.
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC - NIH.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
-
This compound, 95.0%+. 幺米Lab.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
-
Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed.
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
-
Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. ResearchGate.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
-
3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. PubMed.
-
Thermal Methods. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. Benchchem.
-
General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate.
-
tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate AldrichCPR. Sigma-Aldrich.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
-
Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines. PubMed.
-
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis. chemicalbook.
-
MCC/SNAr methodology. Part 1: Novel access to a range of heterocyclic cores. Request PDF - ResearchGate.
-
Arylpiperazines for Management of Benign Prostatic Hyperplasia: Design, Synthesis, Quantitative Structure-Activity Relationships, and Pharmacokinetic Studies. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 6. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. coconote.app [coconote.app]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate (CAS No. 1133115-87-3). As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can develop a robust and self-validating purification protocol.
The purification of this molecule, a key building block in medicinal chemistry, often presents challenges due to its structural features: a polar nitroaromatic quinoline system, a basic piperazine ring, and a labile tert-butyloxycarbonyl (Boc) protecting group. This guide will help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered after the synthesis of this compound.
Q1: My crude reaction mixture is a dark, viscous oil, not a solid. How should I proceed before attempting purification?
A1: A dark, oily crude product is common, especially if the synthesis was performed in a high-boiling solvent like DMF or DMSO, or if catalyst byproducts are present. Direct loading onto a chromatography column is ill-advised as it will lead to poor separation.
-
Causality: High-boiling solvents prevent the product from solidifying and can interfere with the stationary phase (silica gel) during chromatography. Palladium catalyst systems used in Buchwald-Hartwig aminations can also form tar-like residues.[1][2]
-
Recommended Action:
-
Aqueous Work-up: Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with water and then a saturated brine solution. This removes residual inorganic salts and some of the high-boiling polar solvents.
-
Azeotropic Removal of Solvent: After the aqueous work-up, concentrate the organic layer. If you suspect residual DMF, add toluene and evaporate the solvent again under reduced pressure. Toluene forms an azeotrope with DMF, aiding its removal.
-
Dry Loading Preparation: If the product remains oily, it is crucial to prepare it for "dry loading" onto your column. Dissolve the oil in a minimal amount of a volatile solvent (e.g., DCM), add a portion of silica gel to the solution, and evaporate the solvent until you have a dry, free-flowing powder.[3] This technique ensures that the compound is introduced to the column in a concentrated band, leading to a much sharper separation.
-
Q2: What are the most likely impurities I need to separate from my target compound?
A2: The impurity profile is dictated by the synthetic route, which is typically a Buchwald-Hartwig amination or a related nucleophilic aromatic substitution.
-
Unreacted Starting Materials: The most common impurities are unreacted 6-halo-5-nitroquinoline and tert-butyl piperazine-1-carboxylate.[4]
-
Catalyst Residues: If a palladium-catalyzed cross-coupling was used, residual palladium and phosphine ligands (or their oxides) will be present.[2][5] These are often highly colored and can be difficult to remove.
-
Positional Isomers: The nitration of quinoline can produce a mixture of isomers, such as 5-nitroquinoline and 8-nitroquinoline.[6] If your 6-halo-quinoline starting material was contaminated with other isomers, you will form isomeric products that are notoriously difficult to separate due to their very similar polarities.[7]
-
Reaction Byproducts:
-
Hydrodehalogenation: The aryl halide starting material can be reduced, leading to 5-nitroquinoline.[2][8]
-
De-Boc Protected Compound: The Boc group can be cleaved under acidic conditions, resulting in the formation of 4-(5-nitroquinolin-6-yl)piperazine. This impurity will have a significantly different (more polar) R_f value on TLC.
-
Q3: I see multiple spots on my TLC plate that are very close together. What are they likely to be, and how can I separate them?
A3: Spots with very similar R_f values often indicate the presence of positional isomers (e.g., the desired 6-substituted product and a contaminating 8-substituted isomer).[6][7] These isomers have the same molecular weight and similar functional groups, resulting in nearly identical polarity.
-
Troubleshooting Strategy:
-
Optimize TLC: Test different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can improve the separation between critical pairs.
-
Column Chromatography Technique: For separating closely-eluting spots, a "shallow gradient" is essential. This involves running the column with a solvent mixture that is only slightly more polar than the one that starts to move the compounds off the baseline, and then very gradually increasing the polarity over a large volume of solvent.[3]
-
Recrystallization: If you can isolate fractions containing a mixture of isomers, recrystallization can be an effective final purification step. This method separates compounds based on differences in their crystal lattice energy and solubility, which can sometimes be more effective than polarity-based separation.
-
Q4: Is it better to purify this compound by column chromatography or recrystallization?
A4: The best strategy often involves a combination of both techniques.
-
Column Chromatography: This is the primary and most robust method for the initial clean-up of a crude reaction mixture. It is effective at removing impurities with significantly different polarities, such as unreacted starting materials, catalyst residues, and most byproducts.[9]
-
Recrystallization: This is an ideal secondary step to achieve high purity (>98-99%) after chromatography.[7][10] It is particularly effective for removing trace impurities or separating closely related isomers from a product that is already substantially pure. It is also more scalable and cost-effective than chromatography for large quantities.[7]
Section 2: Troubleshooting Guide for Column Chromatography
This section provides specific advice for overcoming common issues during the flash column chromatography of this compound.
Q1: How do I select the optimal mobile phase (solvent system) for my column?
A1: The goal is to find a solvent system where your target compound has an R_f value between 0.2 and 0.4 on an analytical TLC plate.[7] This R_f range provides the best balance for good separation from impurities and a reasonable elution time from the column.
-
Causality: An R_f that is too high (>0.5) means the compound is moving too quickly with the solvent, resulting in poor separation from less polar impurities. An R_f that is too low (<0.1) means the compound is strongly adsorbed to the silica and will require an excessive volume of solvent to elute, leading to band broadening and poor resolution from more polar impurities.
| Starting Solvent System | Polarity | Typical Application & Adjustment |
| Hexane / Ethyl Acetate | Low to Medium | The standard starting point. Begin with 10-20% Ethyl Acetate and increase the proportion of Ethyl Acetate to increase polarity. |
| Dichloromethane / Methanol | Medium to High | Useful if the compound is poorly soluble or has a very low R_f in Hex/EtOAc. Start with 1-2% Methanol and increase gradually. |
| Toluene / Acetone | Medium | Can offer different selectivity for aromatic compounds and may help separate difficult isomers. |
Q2: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I prevent it?
A2: Streaking is typically caused by one of three issues: overloading, poor solubility, or unwanted interactions with the stationary phase.
-
Causality & Solution:
-
Overloading: Too much compound was spotted on the TLC or loaded onto the column. Solution: Use a more dilute solution for TLC spotting and load less material onto the column.
-
Poor Solubility: The compound is not fully soluble in the mobile phase as it moves, causing it to "crash out" and re-dissolve, leading to a streak. Solution: Try a different solvent system in which the compound is more soluble, or add a small percentage of a stronger solvent (like DCM or methanol) to your mobile phase.
-
Acid-Base Interaction: The most likely cause for this compound. Silica gel is weakly acidic and can interact strongly with the basic nitrogen atoms of the piperazine ring, causing tailing. Solution: Deactivate the silica by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.5-2%).[3] This will saturate the acidic sites on the silica and allow your basic compound to elute as a sharp band.
-
Q3: My product is not eluting from the column, even with a high concentration of polar solvent. What is wrong?
A3: This indicates that your compound is very strongly adsorbed to the silica gel.
-
Causality: The combination of the polar nitro group and the basic piperazine ring makes the molecule highly polar. In some cases, it may be interacting so strongly with the acidic silica that even highly polar solvents cannot displace it effectively.
-
Recommended Action:
-
Drastic Polarity Increase: Switch to a much stronger mobile phase. If you are using a Hexane/EtOAc system, switch to a DCM/Methanol gradient, going up to 10-20% Methanol.
-
Add a Modifier: If not already present, add triethylamine (1-2%) to your most polar mobile phase. The base can disrupt the strong acid-base interaction with the silica gel.
-
Change Stationary Phase: In extreme cases, silica gel may not be suitable. Consider using a different stationary phase like neutral or basic alumina, or switch to reverse-phase (C18) chromatography, where the elution order is inverted (most polar compounds elute first).[11]
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification workflow.
Protocol 1: Analytical TLC for Solvent System Screening
-
Prepare Sample: Dissolve a small amount (1-2 mg) of your crude product in 0.5 mL of dichloromethane or ethyl acetate.
-
Spot Plate: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate. Keep the spot size as small as possible.
-
Develop Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the spot. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The nitroaromatic quinoline ring should be strongly UV-active. Circle the spots lightly with a pencil.
-
Analyze: Calculate the R_f value for each spot (R_f = distance spot traveled / distance solvent traveled). Adjust your solvent system until the target compound has an R_f of ~0.3.
Protocol 2: Flash Column Chromatography Purification
-
Select Column and Solvent: Based on TLC analysis, choose an appropriate solvent system. For 1 gram of crude material, a 40-gram silica gel column is a good starting point. Prepare two solvent mixtures: a "starting eluent" (e.g., 8:2 Hex/EtOAc, where your product R_f is <0.1) and a "final eluent" (e.g., 6:4 Hex/EtOAc, where your product R_f is ~0.3).
-
Pack Column: Pack the column with silica gel using the "starting eluent" as a slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Load Sample: Adsorb your crude product onto a small amount of silica gel as described in FAQ Q1 ("Dry Loading"). Carefully add the silica-adsorbed sample to the top of the packed column bed. Gently add a thin layer of sand on top to protect the sample layer.
-
Elute Column: Fill the column with the starting eluent and begin collecting fractions. Apply positive pressure to achieve a steady flow rate.
-
Run Gradient: Gradually increase the polarity of the mobile phase by slowly adding the "final eluent" to your solvent reservoir. A slow, gradual increase in polarity (a shallow gradient) is key to separating closely-eluting compounds.
-
Analyze Fractions: Collect fractions and analyze them by TLC. Spot every few fractions on a single TLC plate to track the elution of your product and impurities.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to yield the purified compound.
Section 4: Visualization of Purification Workflows
The following diagrams illustrate the decision-making process and workflow for purifying your compound.
Caption: Step-by-Step Flash Column Chromatography Workflow.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
- SIELC Technologies. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column.
- Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)
- ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)
- ChemScene. tert-Butyl 4-(5-nitroquinolin-6-yl)
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- University of Rochester, Department of Chemistry.
- Wikipedia.
- ChemHelpASAP. (2021, February 9).
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Chemistry LibreTexts. (2023, June 30).
- chemeurope.com. Buchwald-Hartwig reaction.
- PubChem.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig_reaction [chemeurope.com]
- 9. m.youtube.com [m.youtube.com]
- 10. innospk.com [innospk.com]
- 11. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Crystallization of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate
An authoritative guide for researchers, scientists, and drug development professionals on resolving common crystallization challenges with Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate.
Introduction
Crystallization is a critical purification and particle engineering step in pharmaceutical development, directly impacting batch consistency, downstream processing, and regulatory confidence.[1] this compound, an important intermediate, presents unique crystallization challenges due to its complex molecular structure. This guide provides a structured, experience-driven approach to troubleshooting common issues encountered during its crystallization, moving beyond simple procedural steps to explain the underlying scientific principles.
Compound Profile: this compound
Understanding the physicochemical properties of the target molecule is the foundation of developing a robust crystallization process.
| Property | Value | Source |
| CAS Number | 1133115-87-3 | [2] |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [2] |
| Molecular Weight | 358.39 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 88.81 Ų | [2] |
| Predicted LogP | 3.20 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
The molecule's structure, featuring a nitro-substituted quinoline core and a Boc-protected piperazine ring, suggests moderate polarity. The lack of hydrogen bond donors but presence of multiple acceptors will influence its interactions with different solvents.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common crystallization problems in a question-and-answer format, providing both immediate solutions and the scientific rationale.
Diagram: Core Factors Influencing Crystallization Outcome
The interplay between the compound's purity, the chosen solvent system, and the process parameters dictates the success of crystallization.
Caption: Key inputs and mechanisms governing the crystallization outcome.
Q1: I'm starting for the first time. How do I select an appropriate solvent for crystallization?
Answer: The choice of solvent is the most critical factor for success.[3] An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[4] Given the molecule's moderate polarity and hydrogen bond acceptors, good starting points are polar aprotic or moderately polar protic solvents.
Recommended Screening Solvents:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for moderately polar organic molecules; the hydroxyl group can interact with the nitro and carbonyl groups.[5][6] |
| Ethyl Acetate | 77 | Polar Aprotic | An excellent solvent for many organic compounds, including esters and nitro compounds.[7] |
| Toluene | 111 | Nonpolar | The aromatic nature may favor dissolution of the quinoline ring system.[8] Often used when other solvents are too effective. |
| Acetone | 56 | Polar Aprotic | A strong solvent, but its low boiling point can sometimes lead to rapid, poor-quality crystal formation.[5][6] |
| Acetonitrile | 82 | Polar Aprotic | Good for many polar compounds.[7] |
| Solvent Mixtures | Variable | Variable | Systems like Ethyl Acetate/Hexane or Ethanol/Water can be highly effective. They allow for fine-tuning of solvent power.[4] |
Actionable Protocol: See Protocol 1: Systematic Solvent Screening below.
Q2: My compound has completely dissolved, but no crystals are forming even after cooling to room temperature. What should I do?
Answer: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. You need to induce nucleation.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal formation.[3][9]
-
Add a Seed Crystal: If you have a previous batch of the solid, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.[3]
-
Reduce Solvent Volume: If the solution is too dilute, you may have used too much solvent.[9] Gently warm the solution and evaporate a small portion of the solvent under a stream of nitrogen to increase the concentration, then allow it to cool again.
-
Lower the Temperature: Cool the solution further using an ice bath or by placing it in a refrigerator. The compound's solubility will decrease significantly at lower temperatures, promoting supersaturation and crystallization.[3]
Q3: My compound is separating as an oily liquid instead of a solid. What is "oiling out" and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its own melting point, forming a liquid phase instead of a solid crystal lattice.[3][6] This is often caused by a very high level of supersaturation, rapid cooling, or the presence of impurities that depress the melting point.[3][9]
Causality & Solutions:
-
Cause: The solution is becoming supersaturated at a temperature where the compound is still molten.
-
Solution 1: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to reduce the supersaturation level. Then, allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature overnight). This ensures the solution reaches the saturation point at a lower temperature.[9]
-
Solution 2: Change to a solvent with a lower boiling point.[3] This can sometimes prevent the solution from reaching the compound's melting point during the dissolution phase.
-
Solution 3: If impurities are suspected, pre-purify the material using column chromatography or treat the hot solution with activated charcoal if colored impurities are present.[4]
Q4: I'm getting very fine, needle-like crystals or a low overall yield. How can I improve crystal quality and recovery?
Answer: Poor crystal quality (small needles, aggregates) and low yield are often related issues stemming from suboptimal process control.
-
For Poor Crystal Quality: Very fine or needle-like crystals are typically a sign of rapid nucleation and growth.[9] This happens when the solution becomes supersaturated too quickly, trapping solvent and impurities within the lattice.[9]
-
Solution: Slow down the crystallization process. Use slightly more solvent than the minimum required for dissolution and cool the solution much more slowly. Slower growth allows molecules to arrange themselves into a more stable, well-ordered lattice.[9] The presence of impurities can also modify the crystal habit, leading to problematic morphologies like needles that are difficult to filter and dry.[1][10]
-
-
For Low Yield: This typically means too much compound remained dissolved in the mother liquor.
-
Solution: Ensure you have not used an excessive amount of solvent.[9] After filtering the initial crop of crystals, you can often recover more material by concentrating the mother liquor (e.g., reducing the volume by half) and cooling it again to obtain a second crop.[3] Also, ensure crystallization is complete by allowing sufficient time at a low temperature before filtration.
-
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common crystallization issues.
Caption: A step-by-step decision tree for troubleshooting crystallization.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable solvent or solvent pair for crystallization.
Materials:
-
~100 mg of this compound
-
Small test tubes or vials
-
Selection of solvents (see table in Q1)
-
Hot plate or sand bath
-
Glass stirring rods
-
Ice bath
Procedure:
-
Place approximately 10-15 mg of your compound into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, stirring after each addition. Note the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and should be set aside as a potential "soluble" solvent for a mixed-solvent system.[4]
-
For solvents that do not dissolve the compound at room temperature, gently warm the test tube in a hot sand bath while continuing to add the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the tube from the heat and allow it to cool to room temperature. Observe for crystal formation.
-
If crystals form, place the tube in an ice bath to assess the extent of crystallization. An ideal solvent will show poor solubility in the cold, resulting in a large amount of solid.
-
If no crystals form upon cooling, the solvent is not suitable on its own.
-
For Mixed Solvents: Take a sample dissolved in a "good" solvent (one where it is very soluble). Add a "poor" solvent (one where it is insoluble, e.g., hexane or water) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly.[4]
References
-
Wang, Y., Zhang, T., Li, M., Zhu, Z., Zhang, K., Wang, Y., Zhang, H., Liu, H., & Wang, J. (2019). Impact of impurities on crystal growth. Nature Communications, 10(1), 3839. [Link]
-
Docherty, C., Gascoyne, J., Roberts, K. J., & Seaton, C. C. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344. [Link]
-
Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. In Crystallization (pp. 85-114). De Gruyter. [Link]
-
Docherty, C., Gascoyne, J., Roberts, K. J., & Seaton, C. C. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344. [Link]
- BenchChem. (2025). Technical Support Center: Crystallization of Small Organic Molecules. BenchChem.
-
Al-Hilaly, Y., & Rasmuson, Å. C. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1837-1854. [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
- Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
University of California, Los Angeles. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
- Zhanghua. (2025). Crystallization Challenges in Pharmaceutical Products. Filter Dryer.
-
BIOFOUNT. (n.d.). tert-Butyl 4-(5-Nitroquinolin-8-yl)piperazine-1-carboxylate. [Link]
-
University of the West Indies. (n.d.). SOP: CRYSTALLIZATION. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate
Welcome to the technical support center for the impurity profiling of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during the analysis of this critical pharmaceutical intermediate.
Introduction
This compound (CAS No. 1133115-87-3) is a key building block in the synthesis of various pharmacologically active molecules.[1] Ensuring its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] Impurity profiling is the process of identifying and quantifying each impurity in a drug substance, a critical step mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
This guide will address specific experimental issues in a question-and-answer format, explaining the underlying scientific principles and offering robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Potential Impurities
Question 1: What are the most likely process-related impurities I should expect during the synthesis of this compound?
Answer: The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction.[5][6] In this reaction, a quinoline substrate bearing a leaving group at the 6-position is reacted with tert-butyl piperazine-1-carboxylate. The nature and quantity of impurities are highly dependent on the specific reaction conditions and the purity of the starting materials.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials, such as 6-halo-5-nitroquinoline and tert-butyl piperazine-1-carboxylate.
-
Positional Isomers: If the starting quinoline has the potential for substitution at other positions, positional isomers may form. For example, reaction at the 8-position could yield tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate.[7][8]
-
Di-substituted Products: In some cases, a second molecule of the quinoline may react with the piperazine nitrogen, leading to a di-substituted impurity.
-
By-products from Side Reactions: The nitro group on the quinoline ring is a strong electron-withdrawing group, which activates the ring for SNAr.[6] However, under certain conditions, side reactions can occur. For instance, harsh basic conditions could lead to the formation of benzyne intermediates, resulting in a mixture of regioisomers.[9]
Causality: The formation of these impurities is governed by reaction kinetics and thermodynamics. Incomplete reactions are often a result of insufficient reaction time, temperature, or improper stoichiometry. The formation of isomers and by-products is influenced by the regioselectivity of the reaction and the presence of competing reaction pathways.
Analytical Methodology
Question 2: I am developing an HPLC method for impurity profiling. What are the key parameters I should focus on for separating the main compound from its potential impurities?
Answer: High-Performance Liquid Chromatography (HPLC) is a primary technique for impurity analysis due to its high sensitivity and resolving power.[10][11] For quinoline and piperazine derivatives, reversed-phase HPLC is typically the method of choice.[11][12][13]
Key HPLC Method Development Parameters:
| Parameter | Recommendation & Rationale |
| Stationary Phase (Column) | A C18 column is a good starting point.[11] For challenging separations of structurally similar quinoline derivatives, alternative stationary phases like naphthylpropyl have shown high selectivity.[13][14] |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is generally effective.[11] A gradient allows for the elution of compounds with a wide range of polarities. |
| pH of Aqueous Phase | The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. The piperazine moiety is basic, so a slightly acidic to neutral pH is often a good starting point to ensure consistent protonation. |
| Detection Wavelength | A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity. The quinoline and nitro functional groups have strong UV absorbance.[1] An initial screening of the UV spectra of the main compound and expected impurities will help in selecting the optimal wavelength for detection and quantification. |
| Column Temperature | Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducible retention times and peak shapes. |
Experimental Workflow for HPLC Method Development:
Sources
- 1. chemscene.com [chemscene.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ich guidelines for impurity profile [wisdomlib.org]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 1133115-74-8|tert-Butyl 4-(5-Nitroquinolin-8-yl)piperazine-1-carboxylate|tert-Butyl 4-(5-Nitroquinolin-8-yl)piperazine-1-carboxylate|-范德生物科技公司 [bio-fount.com]
- 8. 1133115-74-8|tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate Analogs as Putative Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology Research
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including notable anticancer properties.[1][2] Its rigid, planar structure and ability to intercalate with DNA, as well as interact with the ATP-binding pockets of various kinases, make it a fertile ground for the design of novel oncology therapeutics. The parent compound, Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate , presents a compelling scaffold for further development. The presence of the nitroquionoline moiety suggests potential for kinase inhibition, while the piperazine linker is a common feature in many biologically active compounds, offering a versatile point for modification to fine-tune pharmacokinetic and pharmacodynamic properties.[3]
This guide provides a framework for the comparative efficacy evaluation of a series of rationally designed, hypothetical analogs of this compound. We will delve into the principles behind the analog design, propose a comprehensive experimental workflow for their synthesis and biological characterization, and establish a clear data presentation format to facilitate robust comparison. The overarching goal is to elucidate the structure-activity relationships (SAR) within this chemical series and identify lead candidates for further preclinical development.
Rationale for Analog Design: A Structure-Activity Relationship (SAR) Hypothesis
Based on established knowledge of quinoline-based anticancer agents, we hypothesize that the efficacy of our parent compound can be modulated by systematic structural modifications at key positions.[4] The following analog series is proposed to probe the SAR of this scaffold.
Table 1: Proposed Analogs of this compound for Comparative Efficacy Studies
| Compound ID | Modification from Parent Compound | Hypothesized Impact on Activity |
| Parent-001 | This compound | Baseline compound for comparison. |
| Analog-A1 | Removal of the nitro group at position 5. | The nitro group may be crucial for activity; its removal is a key test of this hypothesis. |
| Analog-A2 | Shifting the nitro group from position 5 to 7. | Substitutions at the 7-position of the quinoline ring have been associated with potent anticancer activity.[4] |
| Analog-A3 | Replacement of the nitro group with a chloro group at position 5. | Halogen substitutions can modulate electronic properties and binding interactions. |
| Analog-A4 | Replacement of the nitro group with a methoxy group at position 5. | Introduction of an electron-donating group to probe electronic effects on activity. |
| Analog-B1 | Replacement of the Boc-protecting group with a methyl group. | Investigates the influence of the bulky tert-butyl carbamate on solubility and cell permeability. |
| Analog-B2 | Replacement of the Boc-protecting group with a benzoyl group. | Introduction of an aromatic moiety to explore potential pi-stacking interactions. |
| Analog-B3 | Deprotection of the piperazine (removal of the Boc group). | Assesses the importance of the substituent on the distal nitrogen of the piperazine for activity. |
Experimental Workflow for Comparative Efficacy Assessment
A multi-tiered experimental approach is essential to comprehensively evaluate the anticancer potential of the synthesized analogs. The following workflow outlines the key stages, from initial cytotoxicity screening to mechanistic investigation.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of novel analogs of this compound. By systematically synthesizing and testing the proposed analogs, researchers can elucidate the structure-activity relationships that govern the anticancer efficacy of this chemical series. The identification of potent and selective inhibitors of the PI3K/Akt/mTOR pathway through this workflow will pave the way for the selection of lead candidates for further optimization and in vivo studies. The ultimate goal is the development of novel, effective, and safe quinoline-based therapeutics for the treatment of cancer.
References
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
-
Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed. Available at: [Link]
-
Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PubMed Central. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed Central. Available at: [Link]
-
Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. Available at: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available at: [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. Available at: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]
-
Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]
-
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]
-
PI3K/Akt/mTOR inhibitors. Adooq Bioscience. Available at: [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of "Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate" as a Novel PI3K Pathway Inhibitor: A Comparative Guide
Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of numerous human cancers, making it one of the most compelling targets for therapeutic intervention.[1][3] Dysregulation often occurs through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leading to unchecked cell proliferation and resistance to apoptosis.[1]
This guide provides a comprehensive framework for the in vitro validation of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate (hereafter referred to as Compound X ), a novel investigational molecule. Based on its quinoline scaffold, a privileged structure in kinase inhibitor design, we hypothesize that Compound X acts as an inhibitor of the PI3K pathway.
Our objective is to rigorously characterize the biochemical potency, cellular activity, and target engagement of Compound X. To establish a clear performance benchmark, we will compare its activity against two well-characterized PI3K inhibitors:
-
Pictilisib (GDC-0941): A potent, pan-PI3K inhibitor.
-
Buparlisib (BKM120): Another pan-PI3K inhibitor that has been extensively studied in clinical trials.
This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic reasoning behind each experimental step to ensure a robust and logical validation cascade.
Chapter 1: Experimental Design & Validation Workflow
A multi-tiered approach is essential for a thorough in vitro validation. We begin with direct target inhibition at the biochemical level and progressively move to more complex, physiologically relevant cellular systems to confirm the compound's mechanism of action and anti-proliferative effects.[4][5]
Overall Experimental Workflow Diagram
The following diagram outlines the logical flow of the validation process, from initial potency determination to confirmation of downstream pathway modulation.
Caption: High-level workflow for in vitro validation of Compound X.
Chapter 2: Biochemical Assays for Potency and Selectivity
The first critical step is to determine if Compound X directly inhibits the enzymatic activity of its putative targets, the PI3K isoforms. A biochemical assay isolates the kinase and substrate from the complexities of a cellular environment, providing a clean measure of potency (IC50).[6][7]
Protocol 2.1: Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[8][9] Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, a detection reagent is added that simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-luciferin reaction. The resulting luminescent signal is inversely proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of Compound X, Pictilisib, and Buparlisib in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from 10 µM to 0.1 nM.
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 5 µL of the compound dilution (or DMSO for vehicle control).
-
Add 10 µL of a solution containing the specific recombinant human PI3K isoform (e.g., PI3Kα, β, δ, γ) in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add 5 µL of a solution containing the substrate (e.g., PIP2) and ATP to each well to start the reaction.[9] The ATP concentration should be at or near the Km for each kinase to ensure competitive inhibitors are fairly evaluated.
-
Incubation: Incubate the plate for 60 minutes at 30°C. Optimize this time to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).
-
Detection: Add 20 µL of a kinase detection reagent (e.g., ADP-Glo™) to each well.[10] This reagent stops the reaction and initiates the luminescence-generating step.
-
Signal Measurement: Incubate for 30-60 minutes at room temperature, protected from light. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data with vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Hypothetical Data & Comparative Analysis
The following table summarizes the expected outcomes for a promising novel inhibitor.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Compound X | 25 | 45 | 150 | 180 |
| Pictilisib | 3.3 | 38 | 1.2 | 14 |
| Buparlisib | 52 | 1660 | 250 | 116 |
Interpretation: In this hypothetical scenario, Compound X demonstrates potent, sub-micromolar inhibition of PI3Kα and PI3Kβ, with weaker activity against the δ and γ isoforms. This profile suggests it is a potent PI3K inhibitor with some degree of isoform selectivity, a desirable trait that could potentially lead to a better therapeutic window compared to strict pan-PI3K inhibitors.
Chapter 3: Cell-Based Assays for Biological Effect
After confirming biochemical potency, the next step is to assess whether the compound can inhibit cell proliferation in a cancer cell line known to be dependent on PI3K signaling.[11] The MCF-7 breast cancer cell line, which harbors an activating PIK3CA mutation, is an excellent model for this purpose.
Protocol 3.1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell viability.[12] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of Compound X and the comparators in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control).
-
Incubation: Incubate the cells for 72 hours. This duration allows for multiple cell doublings and thus a robust signal for anti-proliferative effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][14]
-
Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Plot the percentage of viability against the logarithm of inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).
Hypothetical Data & Comparative Analysis
| Compound | MCF-7 GI50 (µM) |
| Compound X | 0.85 |
| Pictilisib | 0.27 |
| Buparlisib | 0.55 |
Interpretation: Compound X demonstrates a sub-micromolar GI50 value, confirming its ability to inhibit the proliferation of a PI3K-dependent cancer cell line. While not as potent as the clinical comparators in this specific cell line, its activity is significant and warrants further mechanistic investigation.
Chapter 4: Mechanistic Validation of Target Engagement
The final and most crucial step is to confirm that the observed anti-proliferative effect is indeed caused by the inhibition of the PI3K pathway within the cells. Western blotting is the gold-standard technique for this purpose, allowing for the direct measurement of the phosphorylation status of key downstream pathway proteins.[15]
PI3K/Akt/mTOR Signaling Pathway Diagram
This diagram illustrates the key nodes of the pathway and where inhibitors exert their effects. Inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn prevents the phosphorylation of its downstream targets like the S6 ribosomal protein.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Protocol 4.1: Western Blot for Phospho-Akt and Phospho-S6
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.[16] By using antibodies that recognize the phosphorylated forms of Akt (e.g., at Ser473) and S6, we can directly measure the inhibitory effect of Compound X on the pathway.[17]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours to reduce basal pathway activity.[17]
-
Compound Incubation: Pre-treat the cells with various concentrations of Compound X (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) and controls for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin (10 µg/mL) for 15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[17] Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein
-
Total S6
-
GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[17] Capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Expected Results & Interpretation
A successful experiment would show a clear, dose-dependent decrease in the levels of both phospho-Akt and phospho-S6 in cells treated with Compound X, while the total levels of Akt, S6, and the loading control (GAPDH) remain unchanged. This result would provide strong evidence that Compound X engages its intended target in a cellular context and inhibits the downstream signaling pathway, directly linking its biochemical activity to its anti-proliferative effects.
Conclusion & Future Directions
This guide outlines a logical and robust workflow for the initial in vitro validation of a novel investigational compound, "this compound" (Compound X), as a PI3K pathway inhibitor. Through a combination of biochemical and cell-based assays, the proposed experiments would systematically evaluate its potency, cellular efficacy, and mechanism of action in comparison to established drugs.
The hypothetical data presented herein paints a picture of a promising lead compound: one with potent activity, a degree of isoform selectivity, and confirmed on-target effects in a relevant cancer cell line. Such a result would justify advancing Compound X to further preclinical studies, including selectivity profiling against a broader kinase panel, evaluation in additional cell lines, and eventual assessment in in vivo models to determine its therapeutic potential.
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Comparative Structure-Activity Relationship (SAR) Guide: Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate and its Analogs
A Senior Application Scientist's Guide to a Promising Kinase Inhibitor Scaffold
Introduction: The Quinoline-Piperazine Moiety in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of therapeutics ranging from antimalarials to anticancer agents.[1] When coupled with a piperazine linker, a common pharmacophore that enhances aqueous solubility and provides a versatile point for synthetic modification, the resulting quinoline-piperazine core becomes a powerful platform for targeting a diverse array of biological targets.[2]
This guide focuses on tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate, a specific exemplar of this chemical class. While direct and extensive Structure-Activity Relationship (SAR) studies on this exact molecule are not prevalent in publicly accessible literature, a comprehensive comparative analysis of its close analogs allows us to infer a robust SAR profile. Evidence from related compounds strongly suggests that this scaffold is a promising candidate for the development of protein kinase inhibitors, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[3][4][5][6]
This document will deconstruct the molecule into its three primary components—the 5-nitroquinoline core, the piperazine linker, and the N-Boc protecting group—to provide a detailed comparison of how structural modifications at each position can influence biological activity, drawing upon experimental data from analogous series.
Deconstructing the Scaffold: A Three-Point Comparative Analysis
The core structure of this compound offers three key regions for synthetic exploration to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Key regions for SAR analysis of the title compound.
Region A: The 5-Nitroquinoline Core - The "Warhead"
The quinoline portion of the molecule is critical for anchoring the compound to its biological target. Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. The substituents on this ring system dramatically influence activity.
-
The Nitro Group (NO₂): The presence and position of the electron-withdrawing nitro group are significant. In many kinase inhibitors, this group can form critical hydrogen bonds or electrostatic interactions within the ATP-binding pocket. For example, studies on quinoline-based kinase inhibitors have shown that electron-withdrawing groups in this region can enhance potency.[7]
-
Positional Isomerism: The placement at C5 is crucial. Moving the nitro group to other positions (e.g., C7 or C8) would likely alter the binding orientation and significantly impact activity.
-
Replacement of NO₂: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., methoxy, amino) would be a primary step in an SAR campaign. For instance, in a related series of quinoline derivatives, a large and bulky alkoxy substituent at the 7-position was found to be beneficial for antiproliferative activity.[8] The amino group, obtained by reduction of the nitro group, could serve as a handle for further derivatization.
-
-
The Quinoline Ring System: Modifications to the quinoline core itself, such as adding substituents like halogens or small alkyl groups, can modulate lipophilicity and fine-tune binding interactions. Fluorine substitution, in particular, is a common strategy to improve metabolic stability and binding affinity.[2]
Region B: The Piperazine Linker - The "Vector"
The piperazine ring serves as a linker between the quinoline core and the solvent-exposed region. This moiety is critical for several reasons:
-
Solubility and Pharmacokinetics: As a basic amine, the piperazine group is often protonated at physiological pH, which generally improves aqueous solubility and can influence cell permeability and oral bioavailability.
-
Vectorial Orientation: It positions the substituent at its N4 position (in this case, the Boc group) towards the outside of the binding pocket. This is a common exit vector for kinase inhibitors, allowing for modifications that can enhance selectivity or target specific sub-pockets.
-
Structural Rigidity: While providing some flexibility, the piperazine ring maintains a relatively constrained conformation, which is often favorable for binding entropy. Introducing substituents on the piperazine ring itself (e.g., methyl groups) could further rigidify the structure and improve potency, as seen in some JNK inhibitors.[9][10]
Region C: The N-tert-butoxycarbonyl (Boc) Group - The "Cap"
In the title compound, the Boc group is technically a protecting group, readily removed to yield the free secondary amine. However, its presence or replacement is a critical aspect of SAR.
-
Boc as a Placeholder: this compound is best viewed as a synthetic intermediate. The true exploration of SAR begins after the deprotection of the Boc group.
-
Derivatization of the Secondary Amine: The resulting free amine is a key point for diversification. Acylation, sulfonylation, alkylation, or reaction with various acid chlorides can introduce a wide range of functionalities. This is a well-established strategy for developing potent and selective inhibitors. For example, studies on quinoline-piperazine hybrids have shown that coupling sulfonamides and amides at this position can lead to potent antibacterial and antitubercular agents.[2] Similarly, in a series of JNK inhibitors, derivatization of the piperazine nitrogen was crucial for optimizing activity.[9][10]
Comparative SAR Data from Analogous Series
While direct IC₅₀ data for a series based on the title compound is unavailable, we can compile and compare data from structurally related quinoline-piperazine series to guide future work. The following table illustrates how modifications, particularly at the "Cap" position (Region C), affect biological activity in different therapeutic areas.
| Scaffold | Modification at Piperazine (Region C) | Biological Target/Activity | Reported Potency (IC₅₀/Kᵢ) | Reference |
| 4-(Piperazin-1-yl)quinoline | Aryl Sulfonamides | 5-HT₆ Receptor Binding | High affinity (pKᵢ > 8) | [11] |
| 2-(Piperazin-1-ylmethyl)quinoline | Various Sulfonamides & Amides | M. tuberculosis | 0.07 µM - 1.1 µM (MIC) | [2] |
| Phenyl-piperazine | Various Amides | JNK3 Kinase | 1.0 µM (HTS Hit) | [9][10] |
| Quinolinequinones | Aryl Piperazines | Renal Cancer Cells (ACHN) | 1.55 µM (IC₅₀) | [12] |
| 4,6,7-Substituted Quinoline | Piperazine-linked side chains | c-Met Kinase | 19 nM - 64 nM (IC₅₀) | [13] |
Analysis of Comparative Data: The data consistently demonstrates that the N-substituent on the piperazine ring is a primary determinant of biological activity and target specificity. Large, often aromatic, amide or sulfonamide groups are frequently associated with high potency, likely by providing additional binding interactions with the target protein. This strongly suggests that a medicinal chemistry campaign starting from this compound should focus on creating a library of diverse amide and sulfonamide derivatives at the piperazine nitrogen.
Experimental Protocols
To facilitate research based on this scaffold, we provide foundational, field-proven protocols for synthesis and biological evaluation.
Protocol 1: Synthesis of Quinoline-Piperazine Amide Analogs
This protocol outlines a general two-step procedure starting from a chloroquinoline intermediate.
Caption: General synthetic workflow for analog generation.
Step-by-Step Methodology:
-
Synthesis of the Boc-Protected Intermediate:
-
To a solution of 6-chloro-5-nitroquinoline (1.0 eq) in dimethylformamide (DMF), add N-Boc-piperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).[2]
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of the free amine, which can be used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the free amine TFA salt (1.0 eq) in DCM and cool to 0°C.
-
Add triethylamine (Et₃N) (3.0 eq) to neutralize the salt.
-
Slowly add the desired acid chloride (R-COCl) (1.1 eq).
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final amide analog.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a common method to assess the inhibitory potential of synthesized compounds against a target protein kinase.
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compounds (e.g., from 100 µM to 1 nM) in an appropriate buffer containing DMSO. Keep the final DMSO concentration constant across all wells (typically ≤1%).
-
Prepare solutions of the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP at concentrations optimized for the specific assay format (e.g., ADP-Glo™, LanthaScreen™).
-
-
Assay Execution:
-
In a 384-well microplate, add the test compound dilutions.
-
Add the kinase enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction and generate a detection signal according to the manufacturer's instructions for the chosen assay technology. For example, in the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Analysis:
-
Read the plate using a suitable microplate reader (e.g., a luminometer or fluorescence reader).
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel therapeutics, most likely in the area of kinase inhibition. The comparative analysis of related structures provides a clear roadmap for a successful medicinal chemistry program. The key to unlocking the potential of this scaffold lies in the systematic exploration of diverse functionalities at the piperazine nitrogen, coupled with fine-tuning of the substitution pattern on the quinoline core. Future work should focus on synthesizing a focused library of amide and sulfonamide derivatives and screening them against a panel of cancer-relevant kinases to identify a lead compound for further optimization.
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Kumar, K. S., et al. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 8(54), 30978-30993. Available from: [Link]
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Glennon, R. A., et al. (2004). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. Bioorganic & Medicinal Chemistry Letters, 14(11), 2825-2828. Available from: [Link]
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Wodka, D., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3349-3352. Available from: [Link]
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Li, S., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081. Available from: [Link]
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Inamullah, et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Organic Chemistry, 26(15), 1435-1451. Available from: [Link]
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Rastogi, S., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Bioorganic & Medicinal Chemistry, 23(15), 4886-4898. Available from: [Link]
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Jannuzzi, A. T., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Journal of Biochemical and Molecular Toxicology, e23719. Available from: [Link]
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Alegaon, S. G., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19591-19615. Available from: [Link]
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Wang, L., et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Zhejiang University. Science. B, 13(1), 30-41. Available from: [Link]
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Iacopetta, D., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(19), 5963. Available from: [Link]
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Al-Ostath, A. H., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100749. Available from: [Link]
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Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 666-678. Available from: [Link] Available from: [Link]
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"Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate" as a reference standard
Establishing this compound as a reference standard is a rigorous, multi-faceted process that forms the bedrock of reliable analytical data. It is not merely a matter of achieving high purity; it is about a comprehensive characterization that confirms identity, quantifies all impurities through orthogonal methods, and assigns a scientifically defensible potency value. The true trustworthiness of this standard comes from this self-validating system, where spectroscopic and chromatographic data converge to provide a complete and accurate profile of the material. By following the principles and protocols outlined in this guide, researchers can ensure their analytical measurements are accurate, reproducible, and compliant with the highest scientific and regulatory standards. [3]
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What is meant by reference standard in pharmaceuticals? - GMP SOP. (2023-01-05). [Link]
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tert-Butyl 4-(5-Nitroquinolin-8-yl)piperazine-1-carboxylate - BIOFOUNT. (n.d.). BIOFOUNT. [Link]
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Benchmarking Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate: A Comparative Guide for Evaluating a Novel PI3K Pathway Modulator
Introduction: Unveiling the Potential of a Novel Quinoline Compound
In the landscape of oncology drug discovery, the quinoline and piperazine scaffolds are privileged structures, frequently appearing in potent kinase inhibitors. The compound tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate presents a chemical architecture suggestive of interaction with critical cell signaling nodes. While direct biological data for this specific molecule is not yet broadly published, its structural similarity to known inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway warrants a thorough investigation into its potential as a novel therapeutic agent. The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a high-value target for pharmacological intervention[1][2][3].
This guide provides a comprehensive framework for the systematic evaluation of this compound (hereafter referred to as "Compound X"). We will benchmark its performance against a panel of well-characterized PI3K inhibitors, providing a clear, data-driven assessment of its potency, selectivity, and cellular efficacy. The experimental strategy outlined herein is designed to first validate the hypothesized mechanism of action and then to quantitatively compare its activity against established drugs, offering a robust foundation for further preclinical development.
Our approach is grounded in three core experimental pillars:
-
Direct Target Engagement: In vitro kinase assays to determine inhibitory activity against key PI3K isoforms.
-
Cellular Pathway Inhibition: Analysis of downstream signaling events (p-Akt) in a cellular context to confirm on-target effects.
-
Functional Cellular Outcomes: Measurement of cancer cell viability to assess the compound's therapeutic potential.
For this comparative analysis, we have selected a panel of inhibitors that represent different classes of PI3K-targeted agents:
-
Wortmannin: An irreversible, pan-PI3K inhibitor, serving as a classic positive control[4].
-
Buparlisib (BKM120): A potent, reversible pan-PI3K inhibitor that has been extensively evaluated in clinical trials[5].
-
Alpelisib (BYL719): An FDA-approved inhibitor highly specific for the p110α isoform of PI3K[6][7].
-
Idelalisib: An FDA-approved inhibitor selective for the p110δ isoform, primarily implicated in hematological malignancies[6][8].
By benchmarking Compound X against these standards, researchers can precisely position its activity within the current landscape of PI3K inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its activation initiates a signaling cascade that is central to many physiological processes and is often hijacked by cancer cells to drive tumorigenesis[1][9]. Understanding this pathway is essential for contextualizing the mechanism of action of targeted inhibitors.
Caption: The PI3K/Akt/mTOR signaling cascade.
Part 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of Compound X on the enzymatic activity of Class I PI3K isoforms (α, β, δ, γ) and calculate its half-maximal inhibitory concentration (IC50) for each.
Causality Behind Experimental Choices: An in vitro kinase assay is the foundational experiment for any putative kinase inhibitor.[10] It isolates the enzyme, substrate, and inhibitor from the complexities of a cellular environment, ensuring that any observed effect is due to direct interaction with the kinase.[11] By testing against multiple isoforms, we can build a selectivity profile, which is critical for predicting both therapeutic efficacy and potential off-target effects. We utilize a well-established non-radioactive, luminescence-based assay format for its high throughput, sensitivity, and safety.[10]
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X and each benchmark inhibitor in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations. A typical starting concentration in the assay might be 100 µM, titrating down to the pM range.
-
-
Kinase Reaction Setup:
-
In a 384-well white plate, add 2.5 µL of kinase reaction buffer containing the specific recombinant human PI3K isoform (e.g., PI3Kα, β, δ, or γ) and the appropriate lipid substrate (e.g., PIP2).
-
Add 0.5 µL of the diluted compound from the serial dilution plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation and Detection:
-
Initiate the kinase reaction by adding 2 µL of ATP solution at a concentration near the Km for the specific isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each isoform.
-
Hypothetical Data Summary
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity Profile |
| Compound X | 15 | 150 | 25 | 120 | α/δ selective |
| Wortmannin | 2 | 5 | 3 | 4 | Pan-PI3K (Irreversible) |
| Buparlisib | 52 | 166 | 116 | 262 | Pan-PI3K[5] |
| Alpelisib | 5 | >1000 | >1000 | >1000 | α-specific[5] |
| Idelalisib | >1000 | >1000 | 2.5 | 80 | δ-specific |
This table presents hypothetical data for illustrative purposes.
Part 2: Cellular Target Engagement - Western Blot for p-Akt
Objective: To assess the ability of Compound X to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of Akt (a key downstream effector) at Serine 473.
Causality Behind Experimental Choices: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce the desired biological effect.[11] Western blotting is a gold-standard, semi-quantitative technique for measuring changes in protein phosphorylation levels.[12][13] We measure the level of phosphorylated Akt (p-Akt Ser473) relative to the total amount of Akt protein to control for variations in protein loading. This provides a direct readout of PI3K pathway activity.[14][15] A cancer cell line with a known PIK3CA mutation (e.g., MCF-7 or BT-474) is chosen as it is highly dependent on PI3K signaling for survival, providing a sensitive system for detecting inhibition.
Caption: Workflow for Western Blot analysis of p-Akt.
Detailed Experimental Protocol: Western Blot
-
Cell Culture and Treatment:
-
Seed MCF-7 cells (or another appropriate PIK3CA-mutant cell line) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with increasing concentrations of Compound X or benchmark inhibitors for 2 hours. Include a DMSO vehicle control.
-
Stimulate the PI3K pathway with a growth factor like insulin (100 nM) for 15 minutes before harvesting.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Normalize samples to equal protein amounts (e.g., 20-30 µg) and add Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.[13]
-
Load samples onto a 4-12% SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. BSA is often preferred over milk for phospho-antibodies to reduce background.[12]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.
-
Image the resulting chemiluminescent signal using a digital imager.
-
Strip the membrane and re-probe with a primary antibody for total Akt to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-Akt to total Akt for each sample and normalize to the vehicle control.
-
Plot the normalized p-Akt levels against inhibitor concentration to determine the cellular IC50.
-
Part 3: Functional Cellular Outcome - Cell Viability Assay
Objective: To measure the effect of PI3K pathway inhibition by Compound X on the viability and proliferation of cancer cells.
Causality Behind Experimental Choices: The ultimate goal of an anti-cancer agent is to kill or halt the proliferation of tumor cells. A cell viability assay provides this critical functional readout. By correlating the concentration at which Compound X inhibits p-Akt with the concentration at which it reduces cell viability, we can establish a strong link between target engagement and cellular outcome. The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its sensitivity and high-throughput compatibility. It measures ATP levels, which serve as an indicator of metabolically active, viable cells. A 72-hour incubation period is selected to allow for effects on cell proliferation to become apparent.[16]
Detailed Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a 96-well, white-walled plate at a density of 5,000 cells per well. Allow cells to attach overnight.
-
Treat the cells with a serial dilution of Compound X and benchmark inhibitors. Include a "no cells" background control and a "vehicle only" control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("no cells" control) from all other readings.
-
Normalize the data to the "vehicle only" control, which represents 100% viability.
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Hypothetical Data Summary
| Compound | Cellular p-Akt IC50 (nM) | Cell Viability GI50 (nM) |
| Compound X | 45 | 150 |
| Buparlisib | 80 | 250 |
| Alpelisib | 20 | 90 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Forward Look
This guide outlines a systematic, three-tiered approach to characterize this compound and benchmark its performance against known PI3K inhibitors. By progressing from direct biochemical inhibition to cellular pathway modulation and finally to functional outcomes, this workflow provides a comprehensive and robust evaluation of the compound's potential.
The data generated from these experiments will allow researchers to:
-
Confirm whether Compound X is a bona fide PI3K inhibitor.
-
Define its potency and isoform selectivity profile.
-
Verify its ability to inhibit PI3K signaling in cancer cells.
-
Quantify its anti-proliferative effects.
Positive and compelling results from this benchmarking study would provide a strong rationale for advancing Compound X into more complex preclinical models, including mechanism of resistance studies, pharmacokinetic profiling, and in vivo efficacy trials. This structured approach ensures that decisions on compound progression are based on high-quality, reproducible, and contextually relevant data.
References
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PubChem. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. [Link]
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Thorpe, L. M., et al. (2015). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC - PubMed Central. [Link]
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Larsen, J., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. PMC - NIH. [Link]
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Andersson, E. I., et al. (2021). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PMC - NIH. [Link]
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Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
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Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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Melo, F. H. M., et al. (2021). PI3K inhibitors: active and complete clinical studies by phase profile. ResearchGate. [Link]
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Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]
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Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]
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Schwartz, S., et al. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]
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Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
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Mirgayàs, M., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. PubMed. [Link]
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Roots Analysis. (2023). PI3K Inhibitors Market And Pipeline Insights 2023. Roots Analysis. [Link]
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Azure Biosystems. Western Blotting Guidebook. Azure Biosystems. [Link]
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Prosino Inc. Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. Prosino Inc. [Link]
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Target Validation Studies for Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate: A Comparative Guide
Introduction
In the landscape of modern drug discovery, quinoline and piperazine moieties are privileged scaffolds, frequently incorporated into small molecules designed to modulate critical cellular signaling pathways. The compound tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate represents a novel chemical entity with significant therapeutic potential, likely as a kinase inhibitor. This guide provides a comprehensive framework for the target validation of this compound, presenting a comparative analysis against established therapeutic agents. By leveraging insights from structurally related molecules and outlining a rigorous, multi-faceted experimental approach, researchers can effectively elucidate the mechanism of action, confirm on-target activity, and assess the selectivity profile of this promising candidate.
The structural alerts within this compound, namely the quinoline core and the piperazine linker, are hallmarks of numerous kinase inhibitors. This suggests its potential activity against key enzyme families frequently implicated in oncology and other proliferative diseases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDK). Therefore, this guide will focus on a comparative validation strategy against well-characterized inhibitors of these targets: Sunitinib (a multi-kinase inhibitor with potent VEGFR activity), Gefitinib (an EGFR inhibitor), and Palbociclib (a CDK4/6 inhibitor).
Comparative Framework for Target Validation
A robust target validation plan for a novel kinase inhibitor should be systematic, progressing from initial biochemical confirmation of activity to in-depth cellular and in-vivo characterization. The following sections outline a proposed workflow, comparing the hypothetical validation of this compound with established data for Sunitinib, Gefitinib, and Palbociclib.
Phase 1: Biochemical Assays - Potency and Selectivity
The initial step is to ascertain the direct inhibitory effect of the compound on a panel of purified kinases. This provides a foundational understanding of its potency and selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human kinases (VEGFR2, EGFR, CDK4/Cyclin D1, CDK6/Cyclin D1, and a broad panel for selectivity screening), appropriate peptide substrates, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound and the reference inhibitors (Sunitinib, Gefitinib, Palbociclib).
-
In a 384-well plate, incubate the kinase and the test compound for a predetermined period.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After incubation, stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR2 | Hypothetical Data |
| EGFR | Hypothetical Data | |
| CDK4/Cyclin D1 | Hypothetical Data | |
| CDK6/Cyclin D1 | Hypothetical Data | |
| Sunitinib | VEGFR2 | 2 - 10 |
| Gefitinib | EGFR | 2 - 37 |
| Palbociclib | CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D1 | 16 |
Rationale: This direct enzymatic assay is crucial for confirming the compound as a kinase inhibitor and for providing an initial assessment of its potency and selectivity.[1] A broad kinase panel screen is essential to identify potential off-target activities early in the drug development process.[2][3][4]
Phase 2: Cellular Target Engagement - Confirming Intracellular Activity
Demonstrating that the compound can enter cells and bind to its intended target in a physiological context is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Culture a relevant cell line (e.g., HUVECs for VEGFR2, A549 for EGFR, MCF-7 for CDK4/6) to near confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a reference inhibitor.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualization: Target Engagement Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).
Rationale: CETSA® provides direct evidence of target binding within the complex milieu of a living cell, a crucial step in validating that the biochemical activity translates to a cellular effect.[5] An alternative and complementary method is the NanoBRET™ Target Engagement Assay, which offers a quantitative measure of compound affinity in live cells.[6][7][8]
Phase 3: Cellular Functional Assays - Assessing Downstream Effects
Inhibiting a kinase should lead to a measurable change in the downstream signaling pathway. Functional assays are designed to quantify these effects.
Experimental Protocol: Phospho-protein Western Blot
-
Cell Culture and Treatment: Seed appropriate cell lines and starve them of serum before stimulating with a relevant growth factor (e.g., VEGF for HUVECs, EGF for A549) in the presence of the test compound.
-
Lysate Preparation: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase and key downstream substrates (e.g., p-VEGFR2, p-EGFR, p-Rb).
-
Detection and Analysis: Use chemiluminescence or fluorescence to detect the protein bands and quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualization: Kinase Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway.
Data Presentation: Comparative Cellular Activity
| Compound | Cell Line | Target Pathway | EC50 (nM) |
| This compound | HUVEC | p-VEGFR2 | Hypothetical Data |
| A549 | p-EGFR | Hypothetical Data | |
| MCF-7 | p-Rb | Hypothetical Data | |
| Sunitinib | HUVEC | p-VEGFR2 | 5 - 20 |
| Gefitinib | A549 | p-EGFR | 10 - 50 |
| Palbociclib | MCF-7 | p-Rb | 50 - 100 |
Rationale: These assays confirm that target engagement leads to the intended biological consequence, linking the biochemical activity to a cellular phenotype.[9][10][11]
Phase 4: Off-Target and Phenotypic Assays - Understanding Broader Effects
A successful drug candidate should exhibit high selectivity for its intended target to minimize toxicity. Furthermore, on-target inhibition should translate to a desired phenotypic outcome, such as inhibition of cancer cell proliferation.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Data Presentation: Comparative Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) |
| This compound | HCT116 (Colon) | Hypothetical Data |
| A549 (Lung) | Hypothetical Data | |
| MCF-7 (Breast) | Hypothetical Data | |
| Sunitinib | HCT116 | 1 - 5 |
| Gefitinib | A549 | 0.5 - 2 |
| Palbociclib | MCF-7 | 0.1 - 0.5 |
Rationale: This assay provides a crucial link between target inhibition and a therapeutically relevant endpoint. Comparing activity across a panel of cell lines can also provide initial clues about the compound's spectrum of activity.
Conclusion
The target validation of a novel compound such as this compound is a comprehensive process that requires a battery of well-designed experiments. By systematically progressing from biochemical characterization to cellular target engagement and functional assays, researchers can build a robust data package to support its continued development. The comparative framework presented in this guide, leveraging data from established drugs like Sunitinib, Gefitinib, and Palbociclib, provides a valuable roadmap for these critical studies. The ultimate goal is to thoroughly understand the compound's mechanism of action, confirm its on-target efficacy, and identify a favorable selectivity profile, all of which are essential for its successful translation into a clinically effective therapeutic.
References
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- Vasta, J. D., Robers, M. B., Machleidt, T., Raje, M., Zimmerman, K., Otto, P., ... & Daniels, D. L. (2018). Quantitative, real-time measurement of binding kinetics of unlabeled probes in living cells. Cell Chemical Biology, 25(2), 256-264.e5.
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Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, ... & Faelth-Savitski, M. (2013). A broad-spectrum screen for prediction of kinase inhibitor-target interactions. Biochemical Journal, 451(2), 313-328.
- Rudolf, J., & Skora, L. (2016). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 13(3), 303-315.
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- Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pustilnik, A., ... & Pallares, G. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249.
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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BellBrook Labs. (n.d.). What Makes a Kinase Assay Reliable for Screening Inhibitors. Retrieved from [Link]
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- Finn, R. S., Dering, J., Conklin, D., Kalous, O., Cohen, D. J., Desai, A. J., ... & Slamon, D. J. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 11(5), 1-13.
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- Roskoski, R. (2017). Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.
- Lee, J. Y., Park, J. H., Choi, H. J., Lee, Y. J., & Kim, S. (2016). Sunitinib inhibits the proliferation and migration of human umbilical vein endothelial cells and angiogenesis in vivo. Oncology reports, 35(1), 289-296.
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Comparative analysis of "Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate" synthesis routes
This guide provides a detailed comparative analysis of the primary synthetic routes to tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The insights presented herein are tailored for researchers, scientists, and drug development professionals, focusing on the underlying chemical principles, practical experimental considerations, and a critical evaluation of competing methodologies.
Introduction: The Significance of a Versatile Scaffold
This compound (CAS 1133115-87-3) is a heterocyclic compound of significant interest.[1] Its structure marries a quinoline core, a privileged scaffold in numerous therapeutic agents, with a Boc-protected piperazine moiety.[2][3] This combination provides a versatile platform for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecules targeting a range of biological pathways. The nitro group, in particular, serves not only as a potent electron-withdrawing group that facilitates its synthesis but also as a handle for subsequent chemical transformations, such as reduction to an amine.
This guide will dissect the most viable synthetic pathways to this molecule, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr), providing a framework for selecting the optimal route based on laboratory capabilities, cost, and desired efficiency.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the target molecule is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[4]
The quinoline ring of the precursor is made sufficiently electron-deficient (or "activated") by the presence of the strongly electron-withdrawing nitro group (NO₂). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]
Caption: General mechanism of the SNAr reaction.
The key to a successful SNAr reaction lies in two factors:
-
Sufficient Ring Activation: The nitro group is crucial. Its strong electron-withdrawing nature, particularly from the ortho position to the leaving group, stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[4]
-
A Good Leaving Group: A leaving group (typically a halide) must be present at the site of substitution.
Our comparative analysis will therefore focus on routes that differ primarily in the choice of the leaving group on the 6-halo-5-nitroquinoline precursor.
Comparative Analysis of Primary Synthesis Routes
We will compare two primary, practical routes that leverage the SNAr mechanism, differing by the halogen atom at the C-6 position of the quinoline ring: Chloro (Route 1) versus Fluoro (Route 2).
Route 1: Synthesis via 6-Chloro-5-nitroquinoline
This is a common and cost-effective approach. It involves a two-step sequence starting from the commercially available 6-chloroquinoline.
Caption: Synthetic pathway for Route 1.
Step 1: Nitration of 6-Chloroquinoline The synthesis of the key intermediate, 6-chloro-5-nitroquinoline, is achieved by the electrophilic nitration of 6-chloroquinoline.[6] This is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The conditions must be carefully controlled to favor mono-nitration at the C-5 position.
Step 2: SNAr Reaction The 6-chloro-5-nitroquinoline is then reacted with tert-butyl piperazine-1-carboxylate in the presence of a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent like DMSO or DMF. Heat is generally required to drive the reaction to completion.
Route 2: Synthesis via 6-Fluoro-5-nitroquinoline
This route is mechanistically identical to Route 1 but utilizes a fluoro leaving group instead of a chloro group.
Caption: Synthetic pathway for Route 2.
Causality Behind the Leaving Group Choice: In SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I.[7] This is contrary to the trend observed in SN1 and SN2 reactions.[8] The reason lies in the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom at the reaction center highly electrophilic and thus more susceptible to the initial attack by the nucleophile. Since this first step is rate-limiting, the C-F bond strength (which is high) is less important than its ability to accelerate the nucleophilic attack.[4]
This enhanced reactivity means that the SNAr reaction with 6-fluoro-5-nitroquinoline can often be performed under milder conditions (lower temperature, shorter reaction time) compared to its chloro-analogue.
Head-to-Head Performance Comparison
| Parameter | Route 1 (via Chloro-precursor) | Route 2 (via Fluoro-precursor) | Rationale & Field Insights |
| Starting Material | 6-Chloroquinoline | 6-Fluoroquinoline | 6-Chloroquinoline is generally more common and less expensive than 6-fluoroquinoline, making Route 1 more economically viable for large-scale synthesis. |
| Precursor Synthesis | Standard nitration.[6] | Synthesis of 6-fluoroquinoline (e.g., via Skraup reaction) followed by nitration.[9][10] | The synthesis of the fluoro-precursor may involve more steps or specialized reagents, potentially lowering the overall yield from basic starting materials. |
| SNAr Reactivity | Moderate | High | Fluorine is a superior leaving group in SNAr due to its high electronegativity, which accelerates the rate-determining nucleophilic attack.[7] |
| Reaction Conditions | Higher temperatures (e.g., 80-120 °C) and longer reaction times may be required. | Milder conditions (e.g., room temperature to 60 °C) and shorter reaction times are expected. | The higher reactivity of the fluoro-precursor allows for energy savings and may prevent degradation of sensitive functional groups. |
| Expected Yield | Good | Excellent | The milder conditions and faster reaction rate associated with the fluoro leaving group typically translate to higher isolated yields and fewer side products. |
| Purification | Standard chromatographic or recrystallization methods. | Potentially cleaner reaction profile may simplify purification. | A cleaner crude product reduces the complexity and cost of downstream processing. |
| Overall Assessment | Cost-Effective & Robust: Best for large-scale production where material cost is a primary driver. | High-Efficiency & Mild: Ideal for smaller-scale, rapid synthesis or when working with sensitive substrates. | The choice is a trade-off between the upfront cost of starting materials and the efficiency of the key substitution step. |
Experimental Protocols
The following are representative protocols based on established chemical principles for SNAr reactions. Researchers should perform their own optimization.
Protocol for Route 1: Synthesis from 6-Chloro-5-nitroquinoline
Step A: Synthesis of 6-Chloro-5-nitroquinoline
-
To a stirred solution of concentrated sulfuric acid (3-4 equivalents) in a round-bottom flask, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 6-chloroquinoline (1.0 eq).
-
In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0-5 °C.
-
Add the nitrating mixture dropwise to the 6-chloroquinoline solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield crude 6-chloro-5-nitroquinoline, which can be purified by recrystallization.
Step B: Synthesis of this compound
-
In a round-bottom flask, combine 6-chloro-5-nitroquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO or DMF as the solvent.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol for Route 2: Synthesis from 6-Fluoro-5-nitroquinoline
Step A: Synthesis of 6-Fluoro-5-nitroquinoline This step is analogous to the nitration of 6-chloroquinoline, using 6-fluoroquinoline as the starting material under similar conditions.
Step B: Synthesis of this compound
-
In a round-bottom flask, dissolve 6-fluoro-5-nitroquinoline (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in anhydrous DMSO or acetonitrile.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours, monitoring by TLC.
-
Upon completion, work up the reaction as described in Route 1, Step B. Purification is achieved similarly.
Conclusion and Recommendations
Both Route 1 (chloro-precursor) and Route 2 (fluoro-precursor) are viable and effective pathways for the synthesis of this compound.
-
For large-scale, cost-sensitive applications, Route 1 is recommended. The lower cost of 6-chloroquinoline is a significant advantage, even if it requires more forcing conditions for the SNAr step.
-
For discovery chemistry, rapid analogue synthesis, or when dealing with thermally sensitive downstream functionalities, Route 2 is superior. The enhanced reactivity of the 6-fluoro-5-nitroquinoline precursor allows for milder, faster, and often cleaner reactions, which can accelerate research timelines and simplify purification efforts.
Ultimately, the choice of synthesis route is a strategic decision that must balance the cost of raw materials against the efficiency and practicality of the chemical transformations involved.
References
-
Gershon, H., Clarke, D. D., & Gershon, M. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]
-
ResearchGate. Technology of Preparing 8-Hydroxy-5-nitroquinoline. [Link]
-
ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. [Link]
-
Chemistry Stack Exchange. Nitro as a leaving group in an aromatic ring. [Link]
-
PrepChem.com. Synthesis of 6-fluoro-4-methyl-8-nitroquinoline. [Link]
-
Reinheimer, J. D., & Smith, G. A. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 19(12), 20356–20373. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 6.9 Comparison of SN2 and SN1. [Link]
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- 6. 6-Chloro-5-nitroquinoline | 86984-32-9 | Benchchem [benchchem.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate, a complex heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from the constituent chemical moieties—quinoline, piperazine, and nitro compounds—to establish a robust and safety-centric disposal workflow.
The fundamental principle guiding the disposal of this compound is to treat it as hazardous chemical waste. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact, in line with regulations set forth by the Environmental Protection Agency (EPA).[1][2]
Hazard Profile Analysis: A Precautionary Approach
-
Quinoline Derivatives: Quinoline and its derivatives are known to be irritants and can be harmful if swallowed or absorbed through the skin.[5][6][7] Some quinoline compounds are also suspected of causing genetic defects and may have carcinogenic properties.[7][8]
-
Piperazine Derivatives: The piperazine moiety is associated with skin and eye irritation, and in some cases, can cause severe burns and allergic reactions.[9][10][11]
-
Nitro Compounds: Aromatic nitro compounds should be handled with care, as some can be toxic and potentially explosive under specific conditions, such as when dried and subjected to heat or shock.[12]
Based on this analysis, all waste containing this compound must be handled as hazardous.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the chemical.[5][10] |
| Eye Protection | Chemical splash goggles | To protect eyes from accidental splashes.[5] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | N95 particulate respirator or higher | Recommended when handling the solid form to prevent inhalation of dust particles.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
Proper segregation is the foundation of safe chemical waste management.[10]
-
Designate as Hazardous Waste: All waste streams containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper), and solvents used for cleaning, must be classified as hazardous waste.[9][13]
-
Separate Waste Streams: Do not mix this waste with incompatible materials.[10] Maintain separate, clearly labeled containers for:
-
Solid Waste: Unused compound, contaminated labware.
-
Liquid Waste: Solutions containing the compound, and the first rinse of contaminated glassware.
-
Sharps: Contaminated needles or other sharp objects.
-
Proper containment and labeling are critical for preventing accidental exposure and ensuring compliant disposal.
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure lids.[13]
-
Labeling: Immediately label all waste containers with the following information:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound".
-
A list of all components in a mixture with their estimated percentages.
-
The date of waste generation.
-
Waste must be stored safely in the laboratory pending collection by trained professionals.
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA within the laboratory, at or near the point of generation.[13]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a chemically resistant tub, to contain any potential leaks.[13]
In the event of a spill, a swift and safe response is crucial.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation, preferably within a chemical fume hood.[9]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[9][10]
-
Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[9]
The final disposal of hazardous waste must be handled by licensed professionals.
-
Engage Professionals: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10][13]
-
Incineration: High-temperature incineration at an approved facility is the recommended final disposal method for this type of organic compound.[10]
-
Do Not:
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and the overall workflow.
Caption: Decision workflow for the disposal of this compound waste.
Caption: Step-by-step workflow for managing a spill of this compound.
By adhering to these rigorous disposal procedures, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals. Benchchem.
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
- EPA Hazardous Waste Management. Axonator.
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
- tert-Butyl4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate. ChemicalBook.
- tert-Butyl4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate. Guidechem.
- Navigating the Disposal of Enciprazine: A Guide for Laboratory Professionals. Benchchem.
- Quinoline - SAFETY DATA SHEET. pentachemicals.
- Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
- Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR.
- Piperazine. Santa Cruz Biotechnology.
- QUINOLINE FOR SYNTHESIS. Loba Chemie.
Sources
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- 2. axonator.com [axonator.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. lobachemie.com [lobachemie.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. essr.umd.edu [essr.umd.edu]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
